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Pgam1-IN-2

Cat. No.: B3006776
M. Wt: 488.5 g/mol
InChI Key: BRBFEAYMCMDULD-UHFFFAOYSA-N
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Description

Pgam1-IN-2 is a useful research compound. Its molecular formula is C25H16N2O7S and its molecular weight is 488.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H16N2O7S B3006776 Pgam1-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-hydroxy-7-nitro-9-oxoxanthen-3-yl)-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N2O7S/c28-21-12-17(13-23-24(21)25(29)20-14-18(27(30)31)8-11-22(20)34-23)26-35(32,33)19-9-6-16(7-10-19)15-4-2-1-3-5-15/h1-14,26,28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBFEAYMCMDULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C4C(=C3)OC5=C(C4=O)C=C(C=C5)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pgam1-IN-2 and its Modulation of the Warburg Effect: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit a distinct metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis and lactate production, even in the presence of ample oxygen. This metabolic reprogramming is crucial for tumor growth and proliferation, providing not only energy but also essential building blocks for biosynthesis. Phosphoglycerate mutase 1 (PGAM1), a key enzyme in the glycolytic pathway, catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). Its upregulation in various cancers makes it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Pgam1-IN-2, a small molecule inhibitor of PGAM1, and its effects on the Warburg effect. This compound is also identified in scientific literature as PGMI-004A.[1]

Mechanism of Action of this compound

This compound functions as a direct inhibitor of the enzymatic activity of PGAM1.[1] By binding to PGAM1, it blocks the conversion of 3-PG to 2-PG, leading to an intracellular accumulation of 3-PG and a depletion of 2-PG.[1] This targeted disruption of a key glycolytic step has significant downstream consequences on cancer cell metabolism, effectively reversing the metabolic advantages conferred by the Warburg effect.[1][2]

Quantitative Data on this compound (PGMI-004A)

The following tables summarize the key quantitative data regarding the biochemical and cellular effects of this compound.

Table 1: Biochemical and Binding Properties of this compound

ParameterValueCell Line/SystemReference
IC50 (PGAM1 Inhibition) 13.1 µMPurified human PGAM1[1]
Ki 3.91 µMPurified human PGAM1[1]
Kd 7.2 ± 0.7 µMPurified human PGAM1[1]
Kd 9.4 ± 2.0 µMPurified human PGAM1[1]

Table 2: Cellular Effects of this compound (PGMI-004A) in H1299 Cells

ParameterEffectQuantitative DataReference
Lactate Production DecreasedPercentage of reduction not specified in search results.[1]
Glucose Uptake No significant effectNot applicable.[2]
NADPH/NADP+ Ratio DecreasedFold change not specified in search results.[1]
Lipid Biosynthesis ReducedPercentage of inhibition not specified in search results.[1]
RNA Biosynthesis ReducedPercentage of inhibition not specified in search results.[1]
Cell Proliferation InhibitedIC50 not specified in search results.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of these findings.

PGAM1 Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on purified PGAM1.

Materials:

  • Purified recombinant human PGAM1

  • This compound (PGMI-004A)

  • 3-Phosphoglycerate (3-PG)

  • Coupling enzymes: enolase, pyruvate kinase (PK), lactate dehydrogenase (LDH)

  • NADH

  • Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADH, ADP, and the coupling enzymes (enolase, PK, and LDH).

  • Add purified PGAM1 to the reaction mixture.

  • Add varying concentrations of this compound to the wells.

  • Initiate the reaction by adding the substrate, 3-PG.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the PGAM1 activity.

  • Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Materials:

  • H1299 lung cancer cells

  • This compound (PGMI-004A)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Seed H1299 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle-only control.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 for cell proliferation by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Metabolic Flux Analysis using 13C-Labeled Glucose

Objective: To trace the metabolic fate of glucose and quantify the flux through glycolysis and connected pathways upon PGAM1 inhibition.

Materials:

  • H1299 cells

  • This compound (PGMI-004A)

  • Glucose-free cell culture medium

  • [U-13C6]-glucose (uniformly labeled glucose)

  • Methanol, water, and chloroform for metabolite extraction

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Culture H1299 cells in standard medium.

  • Treat one group of cells with this compound and another with a vehicle control.

  • Switch the culture medium to glucose-free medium supplemented with [U-13C6]-glucose and continue the treatment for a defined period to allow for isotopic labeling of intracellular metabolites to reach a steady state.

  • Harvest the cells and rapidly quench metabolism (e.g., with cold methanol).

  • Extract intracellular metabolites using a methanol/water/chloroform extraction method.

  • Analyze the polar metabolite extracts by LC-MS to determine the mass isotopologue distribution of key metabolites in the glycolytic and pentose phosphate pathways (e.g., 3-PG, lactate, ribose-5-phosphate).

  • Use metabolic flux analysis software to fit the labeling data to a metabolic network model and calculate the intracellular metabolic fluxes. This will reveal the quantitative changes in pathway activity induced by this compound.

Visualizations

Signaling Pathways and Experimental Workflows

PGAM1_Inhibition_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_biosynthesis Biosynthesis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P G6PD NADPH NADPH G6P->NADPH 6PGD F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PGAM1 Serine Serine PG3->Serine PHGDH 6PGD 6PGD PG3->6PGD Inhibits PEP Phosphoenolpyruvate PG2->PEP PHGDH PHGDH PG2->PHGDH Activates Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate Pyruvate->Lactate LDH Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA RNA/DNA Synthesis RNA/DNA Synthesis R5P->RNA/DNA Synthesis Lipids Lipids Acetyl-CoA->Lipids Pgam1_IN_2 This compound PGAM1 PGAM1 Pgam1_IN_2->PGAM1 Inhibits Warburg_Effect Warburg Effect (Increased Glycolysis & Lactate) Experimental_Workflow cluster_assays In Vitro & Cellular Assays cluster_endpoints Data Endpoints start Start: Cancer Cell Line (e.g., H1299) treatment Treatment with this compound (Dose-response) start->treatment enz_assay PGAM1 Enzyme Inhibition Assay treatment->enz_assay cell_via Cell Viability (MTT Assay) treatment->cell_via met_flux Metabolic Flux (13C-Glucose Tracing) treatment->met_flux lactate_assay Lactate Production Assay treatment->lactate_assay ic50_enz IC50 (Enzyme) enz_assay->ic50_enz ic50_cell IC50 (Proliferation) cell_via->ic50_cell flux_data Metabolic Flux Map met_flux->flux_data lactate_data Lactate Levels lactate_assay->lactate_data Logical_Relationship pgam1_inhib This compound pgam1 PGAM1 Activity pgam1_inhib->pgam1 Inhibits metabolite_shift Metabolite Shift ↑ 3-Phosphoglycerate ↓ 2-Phosphoglycerate pgam1->metabolite_shift glycolysis_down Decreased Glycolytic Flux metabolite_shift->glycolysis_down ppp_down Decreased Pentose Phosphate Pathway Flux metabolite_shift->ppp_down biosynth_down Decreased Biosynthesis (Lipids, RNA) metabolite_shift->biosynth_down lactate_down ↓ Lactate Production glycolysis_down->lactate_down nadph_down ↓ NADPH/NADP+ Ratio ppp_down->nadph_down proliferation_down Attenuated Cancer Cell Proliferation biosynth_down->proliferation_down lactate_down->proliferation_down nadph_down->proliferation_down

References

Pgam1-IN-2: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Pgam1-IN-2, a potent inhibitor of Phosphoglycerate Mutase 1 (PGAM1). PGAM1 is a critical enzyme in the glycolytic pathway, and its upregulation is a common feature in various cancers, making it a promising therapeutic target. This compound, identified as compound 15h in its discovery publication, emerged from a structure-activity relationship study of N-xanthone benzenesulfonamides.[1][2][3]

Discovery and Synthesis

This compound was developed as part of a research effort to create novel inhibitors of PGAM1 with improved potency and specificity.[1][2][3] The synthesis of this compound involves a multi-step chemical process, as outlined in the discovery publication by Wang et al. (2018). The general synthetic scheme for the N-xanthone benzenesulfonamide series, to which this compound belongs, is detailed below.

General Synthesis of N-Xanthone Benzenesulfonamides

The synthesis commences with the construction of the xanthone core. This is achieved by reacting 2,6-dihydroxybenzoic acid with phloroglucinol using Eaton's reagent. The resulting xanthone core then undergoes a series of modifications, including triflation and pivaloylation, to introduce necessary functional groups. A key step is the Buchwald amination-hydrolysis protocol, which introduces an amine group onto the xanthone scaffold. This amine then serves as the attachment point for various substituted benzenesulfonyl chlorides, leading to the final N-xanthone benzenesulfonamide compounds, including this compound.[3]

Biological Activity and Data

This compound has been shown to be a potent inhibitor of PGAM1 and exhibits anti-proliferative effects against cancer cell lines. The key quantitative data for this compound and related compounds from the discovery study are summarized in the tables below.

Table 1: In Vitro PGAM1 Inhibitory Activity
CompoundIC50 (μM) vs. PGAM1
This compound (15h) 2.1
9h6.4
9n2.5
15a4.3
15b> 50
15c2.9
15d2.4
15e2.2
15f3.2
PGMI-004A (Reference)4.1

Data sourced from Wang et al., 2018.[2][3]

Table 2: Anti-proliferative Activity in H1299 Cancer Cells
CompoundIC50 (μM) vs. H1299 Cells
This compound (15h) 33.8 ± 6.1
9h24.1 ± 1.2
9n38.2 ± 2.7
15c35.5 ± 2.6
15d35.8 ± 3.3
15e34.6 ± 2.1
PGMI-004A (Reference)39.5 ± 2.5

Data sourced from Wang et al., 2018.[2][3]

Signaling Pathways and Mechanism of Action

PGAM1 is a crucial enzyme in the glycolytic pathway, catalyzing the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). By inhibiting PGAM1, this compound disrupts this key metabolic step. This disruption has several downstream consequences for cancer cells, which are highly reliant on glycolysis for energy and biosynthetic precursors. The inhibition of PGAM1 leads to an accumulation of 3-PG and a depletion of 2-PG. Elevated 3-PG levels can inhibit the pentose phosphate pathway (PPP), which is vital for nucleotide synthesis and redox balance. This metabolic reprogramming ultimately hinders cancer cell proliferation and survival.

The activity of PGAM1 is also linked to major oncogenic signaling pathways. It is considered a downstream effector of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.

PGAM1_Signaling_Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR PGAM1 PGAM1 mTOR->PGAM1 Upregulates Glycolysis Glycolysis PGAM1->Glycolysis Catalyzes 3-PG to 2-PG PPP Pentose Phosphate Pathway Glycolysis->PPP Biosynthesis Biosynthesis (Nucleotides, etc.) Glycolysis->Biosynthesis CellGrowth Cell Growth & Proliferation PPP->CellGrowth Biosynthesis->CellGrowth Pgam1_IN_2 This compound Pgam1_IN_2->PGAM1 Inhibits

PGAM1's role in the PI3K/Akt/mTOR pathway and its inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery of this compound.

PGAM1 Inhibition Assay

This assay is a coupled-enzyme assay used to determine the in vitro inhibitory activity of compounds against PGAM1.

  • Reagents and Materials:

    • Human recombinant PGAM1 enzyme

    • Enolase, Pyruvate Kinase (PK), and Lactate Dehydrogenase (LDH)

    • 3-phosphoglycerate (3-PG) as the substrate

    • NADH

    • ATP

    • Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)

    • Test compounds (e.g., this compound) dissolved in DMSO

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, NADH, ATP, enolase, PK, and LDH.

    • Add the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add the PGAM1 enzyme to all wells except for the blank control.

    • Initiate the reaction by adding the substrate, 3-PG.

    • Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37 °C). The decrease in absorbance corresponds to the oxidation of NADH, which is proportional to the rate of the PGAM1-catalyzed reaction.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This assay is used to assess the anti-proliferative effects of the compounds on cancer cell lines.

  • Reagents and Materials:

    • H1299 human non-small cell lung carcinoma cell line

    • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Microplate reader capable of measuring absorbance at 570 nm

  • Procedure:

    • Seed H1299 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Experimental and Logical Workflow

The discovery of this compound followed a logical progression from initial screening to cellular evaluation.

Experimental_Workflow Start Lead Compound (e.g., PGMI-004A) SAR Structure-Activity Relationship (SAR) Studies Start->SAR Synthesis Synthesis of N-Xanthone Benzenesulfonamides SAR->Synthesis EnzymeAssay In Vitro PGAM1 Inhibition Assay Synthesis->EnzymeAssay Select Selection of Potent Inhibitors (IC50 < 10 µM) EnzymeAssay->Select CounterScreen Counter-Screen for Enzyme Specificity Select->CounterScreen Potent Hits CellAssay Cell Proliferation Assay (H1299) CounterScreen->CellAssay End Identification of This compound (15h) CellAssay->End

Workflow for the discovery and characterization of this compound.

References

Target Validation of Pgam1-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the target validation of Pgam1-IN-2, a potent inhibitor of Phosphoglycerate Mutase 1 (PGAM1). PGAM1 is a crucial enzyme in the glycolytic pathway, catalyzing the conversion of 3-phosphoglycerate to 2-phosphoglycerate. Its upregulation is a common feature in various cancers, making it a promising therapeutic target.[1] this compound has emerged as a valuable tool compound for studying the biological roles of PGAM1 and for the development of novel anti-cancer therapies.

Quantitative Data Summary

This compound has been characterized by its inhibitory activity against the PGAM1 enzyme and its anti-proliferative effects on cancer cells. The key quantitative data are summarized in the table below for clear comparison.

ParameterValueCell LineReference
PGAM1 IC50 2.1 µM-[2]
H1299 Cell Proliferation IC50 33.8 ± 6.1 µMH1299[2]

Signaling Pathways and Experimental Workflow

To understand the context of this compound's action, it is essential to visualize the relevant biological pathways and the experimental procedures used for its validation.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP GAP Glyceraldehyde-3-phosphate F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PGAM1 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Pgam1_IN_2 This compound Pgam1_IN_2->PG3 Inhibits

Figure 1: Glycolysis pathway highlighting PGAM1 inhibition.

The workflow for validating this compound as a PGAM1 inhibitor typically involves a series of biochemical and cell-based assays.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays EnzymeAssay PGAM1 Enzymatic Assay IC50_determination IC50 Determination EnzymeAssay->IC50_determination Cell_IC50 Cellular IC50 Determination CellCulture H1299 Cell Culture CompoundTreatment Treatment with this compound CellCulture->CompoundTreatment ProliferationAssay Cell Proliferation Assay (MTT) CompoundTreatment->ProliferationAssay ProliferationAssay->Cell_IC50

Figure 2: Experimental workflow for this compound validation.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

PGAM1 Inhibition Assay

This assay determines the in-vitro potency of this compound against the PGAM1 enzyme.

Materials:

  • Recombinant human PGAM1 enzyme

  • 3-Phosphoglycerate (3-PG)

  • Enolase

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

  • ADP

  • 2,3-Bisphosphoglycerate (2,3-BPG)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, 3-PG, enolase, PK, LDH, NADH, ADP, and 2,3-BPG in each well of a 96-well plate.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the wells.

  • Initiate the reaction by adding the recombinant PGAM1 enzyme to each well.

  • Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the conversion of 3-PG to 2-PG by PGAM1.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Anti-proliferative Activity in H1299 Cells (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of the H1299 non-small cell lung cancer cell line.

Materials:

  • H1299 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed H1299 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • The following day, treat the cells with a serial dilution of this compound or DMSO (vehicle control) in fresh culture medium.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

A Technical Guide to the Preclinical Evaluation of PGAM1 Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific preclinical data for a compound designated "Pgam1-IN-2" is publicly available. This guide provides a comprehensive overview based on the preclinical evaluation of well-characterized phosphoglycerate mutase 1 (PGAM1) inhibitors, such as PGMI-004A and KH3 , which serve as representative examples for researchers, scientists, and drug development professionals.

Introduction: PGAM1 as a Therapeutic Target in Oncology

Phosphoglycerate mutase 1 (PGAM1) is a pivotal glycolytic enzyme that catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1][2][3] Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect," to support rapid proliferation and biosynthesis.[4] PGAM1 is frequently overexpressed in a wide range of human cancers, including pancreatic, lung, liver, and breast cancer, and its elevated expression often correlates with poor prognosis.[5][6] By controlling the levels of 3-PG and 2-PG, PGAM1 coordinates glycolysis with key biosynthetic pathways like the pentose phosphate pathway (PPP) and serine synthesis, which are crucial for producing nucleotides, lipids, and maintaining redox balance.[2][3][7][8] This central role in metabolic reprogramming makes PGAM1 an attractive therapeutic target for cancer treatment.[5][9]

Inhibiting PGAM1 disrupts the glycolytic flux, leading to an accumulation of 3-PG and a depletion of 2-PG.[2][3][7][8] This metabolic perturbation not only starves cancer cells of energy and essential building blocks but can also induce other cellular stresses, such as ferroptosis, and modulate the tumor microenvironment, potentially enhancing anti-tumor immunity.[5]

Preclinical Data Presentation

The following tables summarize the quantitative data from preclinical studies of representative PGAM1 inhibitors.

Table 1: In Vitro Efficacy of Representative PGAM1 Inhibitors

CompoundCancer TypeCell Line(s)Efficacy MetricValueReference(s)
KH3 Pancreatic CancerPrimary Patient CellsEC500.22 - 0.43 µM[10]
KH3 Hepatocellular Carcinoma (HCC)Various Human HCC LinesEC502.187 - 9.272 µM[5]
KH3 Hepatocellular Carcinoma (HCC)Primary Patient HCC CellsEC501.322 - 3.896 µM[5]
PGMI-004A Breast, Lung, Leukemia, Head & NeckMDA-MB-231, H1299, Molm14, 212LNAnti-proliferative EffectSignificant[1]
HKB99 Non-Small-Cell Lung Cancer (NSCLC)PC9, HCC827, H1975, A549Potency vs. PGMI-004A8- to 22-fold greater[11]

Table 2: In Vivo Efficacy and Toxicology of Representative PGAM1 Inhibitors

CompoundCancer ModelAdministration Route & DoseKey FindingsReference(s)
PGMI-004A H1299 Lung Cancer Xenograft (Nude Mice)100 mg/kg/day, intraperitoneallyWell-tolerated; significantly decreased tumor growth and size.[4]
KH3 Hepa1-6 HCC Subcutaneous Xenograft (C57BL/6 Mice)75 mg/kg, intraperitoneally, every 3 daysInhibited tumor growth; enhanced anti-PD-1 immunotherapy efficacy.[5]
KH3 Pancreatic Cancer Patient-Derived Xenograft (PDX)Not specifiedEffective tumor repression, correlated with PGAM1 expression levels.[10]
KH3 Hepatocellular Carcinoma (HCC)Not specifiedGood safety profile; no significant changes in ALT, AST, or creatinine levels.[5]

Table 3: Biochemical and Pharmacokinetic Parameters of Representative PGAM1 Inhibitors

CompoundParameterValueMethodReference(s)
PGMI-004A Ki (Inhibition Constant)3.91 ± 2.50 µMDixon Plot Analysis[4]
KH3 Kd (Binding Affinity)890 nMIsothermal Titration Calorimetry (ITC)[12][13]
KH3 Inhibition MechanismAllosteric, Non-competitiveLineweaver-Burk Plots, Co-crystal Structures[12][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for key experiments based on published studies of PGAM1 inhibitors.

3.1 In Vitro Cell Proliferation Assay

  • Objective: To determine the effect of the PGAM1 inhibitor on the growth of cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., PANC-1, Hepa1-6) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PGAM1 inhibitor (e.g., KH3) or vehicle control (DMSO) for 72-96 hours.

    • Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo®.

    • Measure absorbance or luminescence using a plate reader.

    • Calculate the half-maximal effective concentration (EC50) by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

3.2 PGAM1 Enzyme Activity Assay

  • Objective: To measure the direct inhibitory effect of the compound on PGAM1 enzymatic activity.

  • Methodology:

    • Purify recombinant human PGAM1 protein.

    • The assay measures the conversion of 3-PG to 2-PG, which is coupled to the conversion of 2-PG to phosphoenolpyruvate (PEP) by enolase, PEP to pyruvate by pyruvate kinase (PK), and finally pyruvate to lactate by lactate dehydrogenase (LDH).

    • The final step involves the oxidation of NADH to NAD+, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.

    • Set up reactions containing buffer, cofactors (e.g., MgCl2, ADP, NADH), coupling enzymes (enolase, PK, LDH), 3-PG substrate, and varying concentrations of the PGAM1 inhibitor.

    • Initiate the reaction by adding purified PGAM1.

    • Monitor the change in absorbance over time to determine the reaction rate.

    • Calculate inhibition constants (e.g., Ki) using methods like Dixon or Lineweaver-Burk plots.[12][13]

3.3 Western Blot Analysis

  • Objective: To analyze the expression levels of PGAM1 and downstream signaling proteins affected by the inhibitor.

  • Methodology:

    • Treat cancer cells with the PGAM1 inhibitor or vehicle for a specified time (e.g., 24-48 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., PGAM1, p-AKT, AKT, PD-L1, LCN2) overnight at 4°C.[5]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

3.4 In Vivo Xenograft Tumor Model

  • Objective: To evaluate the anti-tumor efficacy of the PGAM1 inhibitor in a living organism.

  • Methodology:

    • Subcutaneously inject a suspension of cancer cells (e.g., 4x10^6 Hepa1-6 cells in PBS) into the flank of immunocompromised (e.g., nude) or immunocompetent (e.g., C57BL/6) mice.[5]

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups (typically 5-6 mice per group).[5]

    • Administer the PGAM1 inhibitor (e.g., KH3 at 75 mg/kg) or vehicle control via a specified route (e.g., intraperitoneal injection) and schedule (e.g., every 3 days).[5]

    • Measure tumor volume with calipers every 2-3 days and monitor animal body weight as a measure of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis (IHC), and Western blotting.

Mandatory Visualizations

The following diagrams illustrate key concepts in the preclinical evaluation of PGAM1 inhibitors.

PGAM1_Pathway cluster_glycolysis Glycolysis cluster_biosynthesis Biosynthetic Pathways Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P PPP Pentose Phosphate Pathway (PPP) (Nucleotides, NADPH) G6P->PPP F16BP F16BP F6P->F16BP GAP GAP F16BP->GAP _3PG 3-Phosphoglycerate (3-PG) GAP->_3PG _2PG 2-Phosphoglycerate (2-PG) _3PG->_2PG PGAM1 _3PG->PPP Inhibits Serine Serine Synthesis (Amino Acids) _3PG->Serine PEP PEP _2PG->PEP _2PG->Serine Activates Pyruvate Pyruvate PEP->Pyruvate Inhibitor PGAM1 Inhibitor (e.g., this compound) Inhibitor->_3PG Blocks Conversion

Caption: PGAM1's central role in coordinating glycolysis with key biosynthetic pathways.

Preclinical_Workflow cluster_discovery Phase 1: Discovery & In Vitro cluster_invivo Phase 2: In Vivo Evaluation cluster_decision Phase 3: Decision A Target Identification (PGAM1 in Cancer) B Compound Screening & Lead Optimization A->B C Biochemical Assays (Enzyme Activity, Ki) B->C D Cell-Based Assays (Proliferation, EC50) C->D E Mechanism of Action (Metabolomics, WB) D->E F Pharmacokinetics (PK) (ADME) E->F G Toxicology Studies (MTD) F->G H Efficacy Studies (Xenograft Models) G->H I Pharmacodynamics (PD) (Biomarker Analysis) H->I J Data Integration & Candidate Selection I->J

Caption: Generalized workflow for the preclinical evaluation of a PGAM1 inhibitor.

MOA_Diagram Inhibitor PGAM1 Inhibitor PGAM1 PGAM1 Inhibitor->PGAM1 Glycolysis ↓ Glycolysis PGAM1->Glycolysis PPP ↓ Pentose Phosphate Pathway (PPP) PGAM1->PPP Biosynthesis ↓ Biosynthesis (Nucleotides, Lipids) PGAM1->Biosynthesis EnergyStress ↑ Energy Stress (↓ ATP) Glycolysis->EnergyStress Proliferation ↓ Cell Proliferation Glycolysis->Proliferation PPP->Proliferation Biosynthesis->Proliferation ROS ↑ ROS EnergyStress->ROS AKTinhibition ↓ p-AKT ROS->AKTinhibition LCN2 ↓ LCN2 AKTinhibition->LCN2 PDL1 ↓ PD-L1 AKTinhibition->PDL1 Ferroptosis ↑ Ferroptosis LCN2->Ferroptosis Immunity ↑ Anti-Tumor Immunity PDL1->Immunity

Caption: Downstream effects and mechanism of action of PGAM1 inhibitors in cancer cells.

References

Pgam1-IN-2: A Technical Guide to its Function in Regulating Cellular Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphoglycerate mutase 1 (PGAM1) is a key glycolytic enzyme that plays a critical role in coordinating cellular metabolism to support rapid cell proliferation, particularly in cancer. Pgam1-IN-2 has been identified as a potent inhibitor of PGAM1, offering a valuable tool for studying the metabolic consequences of PGAM1 inhibition and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the function of this compound in regulating cellular biosynthesis, including its mechanism of action, its impact on key metabolic pathways, and detailed experimental protocols for its characterization.

Introduction to PGAM1 and its Role in Cellular Metabolism

PGAM1 catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) during glycolysis.[1][2] Beyond its canonical role in energy production, PGAM1 is a critical regulator of anabolic biosynthesis.[3][4] By controlling the intracellular ratio of 3-PG to 2-PG, PGAM1 influences the flux of metabolites into key biosynthetic pathways, including the pentose phosphate pathway (PPP) and the serine synthesis pathway.[3][4] Upregulation of PGAM1 is a common feature in various human cancers, where it supports the high metabolic demands of tumor growth.[2][5]

This compound: A Potent Inhibitor of PGAM1

This compound, also identified as compound 15h, is a novel N-xanthone benzenesulfonamide that acts as a potent inhibitor of PGAM1.[1]

Quantitative Data on this compound Activity
CompoundTargetIC50 (μM)Cell Line (Proliferation IC50, μM)Reference
This compound (15h)PGAM12.1H1299 (33.8 ± 6.1)[1]

Mechanism of Action: How this compound Regulates Cellular Biosynthesis

Inhibition of PGAM1 by this compound leads to a predictable shift in the intracellular concentrations of its substrate and product, with profound downstream effects on cellular biosynthesis.

Alteration of Glycolytic Intermediates

Treatment of cells with a PGAM1 inhibitor like this compound is expected to cause an accumulation of 3-phosphoglycerate (3-PG) and a depletion of 2-phosphoglycerate (2-PG).[3][5]

Impact on the Pentose Phosphate Pathway (PPP)

The accumulation of 3-PG allosterically inhibits 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the oxidative PPP.[3] This leads to a reduction in PPP flux, thereby decreasing the production of NADPH and ribose-5-phosphate, which are essential for nucleotide synthesis and maintaining redox balance.[3]

Regulation of Serine Biosynthesis

The depletion of 2-PG reduces the activity of 3-phosphoglycerate dehydrogenase (PHGDH), the first and rate-limiting enzyme in the serine synthesis pathway.[3] This pathway is a major source of one-carbon units for the synthesis of nucleotides and other macromolecules.

Overall Effect on Cellular Proliferation

By disrupting these key biosynthetic pathways, this compound effectively "starves" cancer cells of the building blocks necessary for rapid growth, leading to an attenuation of cell proliferation.[1][3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of PGAM1 Inhibition

PGAM1_Inhibition_Pathway This compound This compound PGAM1 PGAM1 This compound->PGAM1 Inhibits 2-PG 2-PG PGAM1->2-PG 3-PG 3-PG 3-PG->PGAM1 PPP Pentose Phosphate Pathway (PPP) 3-PG->PPP Inhibits Glycolysis Glycolysis 2-PG->Glycolysis Serine Biosynthesis Serine Biosynthesis 2-PG->Serine Biosynthesis Activates Cell Proliferation Cell Proliferation Glycolysis->Cell Proliferation Supports PPP->Cell Proliferation Supports Serine Biosynthesis->Cell Proliferation Supports Experimental_Workflow cluster_invitro In Vitro Assays cluster_incellulo In Cellulo Assays PGAM1_Activity_Assay PGAM1 Enzyme Activity Assay Determine_IC50 Determine IC50 of This compound PGAM1_Activity_Assay->Determine_IC50 Cell_Culture Cell Culture (e.g., H1299) Determine_IC50->Cell_Culture Treatment Treat with This compound Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., CCK-8) Treatment->Proliferation_Assay Metabolite_Extraction Metabolite Extraction Treatment->Metabolite_Extraction LC_MS LC-MS/MS Analysis of 3-PG and 2-PG Metabolite_Extraction->LC_MS

References

Delving into the Non-Glycolytic Landscape of PGAM1 with Pgam1-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoglycerate mutase 1 (PGAM1), a key enzyme in the glycolytic pathway, has emerged as a multifaceted protein with significant non-glycolytic functions implicated in cancer progression.[1][2] Beyond its canonical role in metabolism, PGAM1 is involved in regulating crucial cellular processes such as cell migration, invasion, and DNA damage repair, often independent of its enzymatic activity.[3][4] This technical guide explores these non-glycolytic functions of PGAM1 and the utility of Pgam1-IN-2, a potent xanthone derivative inhibitor, in dissecting these complex roles. We provide a comprehensive overview of the current understanding, detailed experimental protocols, and quantitative data to facilitate further research and drug development efforts targeting PGAM1.

Introduction: PGAM1 Beyond Glycolysis

While traditionally known for catalyzing the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) in glycolysis, accumulating evidence highlights the "moonlighting" functions of PGAM1.[5][6] These non-canonical roles are particularly prominent in oncology, where PGAM1 overexpression is frequently correlated with poor prognosis and metastasis in various cancers.[7][8] The investigation into these non-glycolytic activities has unveiled novel mechanisms by which cancer cells exploit this enzyme to promote their survival and dissemination.

This compound is a specific small molecule inhibitor of PGAM1, belonging to the xanthone class of compounds. Its utility lies in its ability to pharmacologically probe the functions of PGAM1, allowing researchers to distinguish between its metabolic and non-metabolic roles.

Quantitative Data on the Effects of PGAM1 Inhibition

The following tables summarize the quantitative effects of PGAM1 inhibition on various cellular processes. While specific data for this compound is emerging, data from studies using other PGAM1 inhibitors and genetic knockdown approaches provide a valuable benchmark for its expected biological activity.

Table 1: Inhibitory Activity of this compound

CompoundTargetAssayIC50 (µM)Cell LineReference
This compoundPGAM1Enzymatic Assay2.1-[9]
This compoundCell ProliferationProliferation Assay33.8 ± 6.1H1299[9]

Table 2: Effects of PGAM1 Knockdown on Non-Glycolytic Functions

Cellular ProcessCell LineMethodQuantitative EffectReference
Cell MigrationPanc-1Transwell Assay>60% decrease[8]
Cell InvasionPanc-1Transwell Assay>60% decrease[8]
Cell MigrationPC-3Transwell AssayProminently decreased[2]
Cell InvasionPC-3Transwell AssayProminently decreased[2]
ApoptosisPC-3Flow CytometryIncreased from 6.68% to 20.50%[2]
ApoptosisU87Flow CytometryIncreased to 42.9%[10]
DNA Damage (DSBs)HeLaComet AssayHigher ratio of cells with residual DSBs[11]

Key Non-Glycolytic Signaling Pathways Modulated by PGAM1

PGAM1 has been shown to influence several critical signaling pathways that are central to cancer progression. This compound can be a valuable tool to investigate the precise role of PGAM1 within these networks.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. PGAM1 has been identified as a downstream effector of this pathway. Inhibition of the PI3K/Akt/mTOR pathway leads to a decrease in PGAM1 expression, suggesting a regulatory link. Conversely, PGAM1 can also influence downstream components of this pathway.

PI3K_Akt_mTOR_PGAM1 PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR PGAM1 PGAM1 mTOR->PGAM1 Proliferation Cell Proliferation & Survival PGAM1->Proliferation Pgam1_IN_2 This compound Pgam1_IN_2->PGAM1

PGAM1 as a downstream effector of the PI3K/Akt/mTOR pathway.
Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is crucial for embryonic development and its dysregulation is a hallmark of many cancers, promoting cell proliferation and invasion. Studies have shown that silencing PGAM1 can inhibit the Wnt/β-catenin pathway by increasing the phosphorylation of β-catenin, marking it for degradation.[10]

Wnt_PGAM1 Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b beta_catenin β-catenin GSK3b->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes PGAM1 PGAM1 PGAM1->GSK3b inhibits Pgam1_IN_2 This compound Pgam1_IN_2->PGAM1

PGAM1 modulates the Wnt/β-catenin signaling pathway.
DNA Damage Response

A critical non-glycolytic function of PGAM1 is its role in the DNA damage response (DDR). PGAM1 has been shown to be required for the homologous recombination (HR) repair of DNA double-strand breaks (DSBs).[3] Mechanistically, PGAM1 can regulate the stability of CTBP-interacting protein (CtIP), a key factor in DSB end resection.[3]

DNA_Damage_PGAM1 DNA_Damage DNA Damage (e.g., DSBs) PGAM1 PGAM1 DNA_Damage->PGAM1 activates CtIP CtIP Stability PGAM1->CtIP Pgam1_IN_2 This compound Pgam1_IN_2->PGAM1 HR_Repair Homologous Recombination Repair CtIP->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival

PGAM1's role in the DNA damage response pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the non-glycolytic functions of PGAM1 using this compound.

Cell Migration Assay (Transwell Assay)

Objective: To quantify the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • 24-well Transwell chambers (8.0 µm pore size)

  • Cancer cell line of interest

  • Cell culture medium (with and without serum)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Matrigel (for invasion assay)

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% crystal violet or DAPI)

  • Microscope

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by incubating them in a serum-free medium.

  • Chamber Preparation: If performing an invasion assay, coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For a migration assay, this step is omitted.

  • Cell Seeding: Harvest the serum-starved cells and resuspend them in a serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL). Add the cell suspension to the upper chamber of the Transwell insert.

  • Treatment: In the lower chamber, add a medium containing a chemoattractant (e.g., 10% FBS). To the cell suspension in the upper chamber, add this compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 12-48 hours, depending on the cell line).

  • Removal of Non-migrated Cells: Carefully remove the Transwell inserts from the wells. Using a cotton swab, gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with the fixation solution. Stain the cells with crystal violet or a fluorescent dye like DAPI.

  • Quantification: Count the number of migrated cells in several random fields of view under a microscope. The results can be expressed as the percentage of migration inhibition compared to the vehicle control.

Western Blot Analysis

Objective: To determine the effect of this compound on the expression and phosphorylation status of proteins in key signaling pathways.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PGAM1, anti-p-Akt, anti-Akt, anti-β-catenin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells and allow them to attach. Treat the cells with various concentrations of this compound for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

DNA Damage Assay (Comet Assay)

Objective: To assess the impact of this compound on the repair of DNA double-strand breaks.

Materials:

  • Cancer cell line of interest

  • This compound

  • DNA damaging agent (e.g., etoposide or ionizing radiation)

  • CometAssay® kit (or equivalent)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound for a predetermined time.

  • Induction of DNA Damage: Expose the cells to a DNA damaging agent to induce DSBs.

  • Cell Harvest and Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells in a neutral lysis buffer to remove cellular proteins, leaving behind the nuclear DNA.

  • Electrophoresis: Subject the slides to neutral electrophoresis. The damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

  • Quantification: Analyze the comet images using specialized software to measure parameters such as tail length, tail intensity, and tail moment, which are indicative of the extent of DNA damage. Compare the results between this compound treated and control cells.

Conclusion and Future Directions

The exploration of PGAM1's non-glycolytic functions has opened new avenues for understanding cancer biology and developing novel therapeutic strategies. This compound serves as a critical tool for researchers to specifically investigate these non-metabolic roles. The provided data and protocols offer a framework for further studies aimed at elucidating the intricate mechanisms by which PGAM1 contributes to tumorigenesis and for evaluating the therapeutic potential of its inhibition. Future research should focus on in vivo studies with this compound to validate its efficacy and to explore its potential in combination with other cancer therapies. A deeper understanding of the protein-protein interactions of PGAM1 and how they are modulated by inhibitors like this compound will be crucial for the development of next-generation cancer treatments.

References

Methodological & Application

Pgam1-IN-2: Application Notes and Protocols for In Vitro Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoglycerate mutase 1 (PGAM1) is a critical enzyme in the glycolytic pathway, catalyzing the conversion of 3-phosphoglycerate to 2-phosphoglycerate.[1][2][3][4] In numerous cancer types, PGAM1 is overexpressed and plays a significant role in promoting tumor progression, metastasis, and metabolic reprogramming.[1][2][3][5] These roles in both glycolytic and non-glycolytic pathways make PGAM1 an attractive therapeutic target in oncology.[1][4] Pgam1-IN-2 is an inhibitor of phosphoglycerate mutase 1 (PGAM1) with a reported IC50 of 2.1 μM.[6] These application notes provide detailed protocols for in vitro cellular assays to evaluate the efficacy and mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound.

ParameterCell LineValueReference
PGAM1 Inhibition (IC50)Enzyme Assay2.1 μM[6]
Cell Proliferation (IC50)H129933.8 ± 6.1 μM[6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the PGAM1 signaling pathway and a general experimental workflow for evaluating this compound.

PGAM1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_glycolysis Glycolysis cluster_downstream Downstream Effects PI3K/Akt/mTOR PI3K/Akt/mTOR PGAM1 PGAM1 PI3K/Akt/mTOR->PGAM1 HIF-1α HIF-1α HIF-1α->PGAM1 PGAM1->HIF-1α 2-Phosphoglycerate 2-Phosphoglycerate PGAM1->2-Phosphoglycerate Wnt/β-catenin Wnt/β-catenin PGAM1->Wnt/β-catenin Cell_Proliferation Cell_Proliferation PGAM1->Cell_Proliferation Metastasis_Invasion Metastasis_Invasion PGAM1->Metastasis_Invasion 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphoglycerate->PGAM1 EMT EMT Wnt/β-catenin->EMT

Caption: PGAM1 Signaling Pathway.

Experimental_Workflow cluster_assays Cellular Assays Cell_Culture Cell Culture (e.g., H1299, Panc-1) Treatment Treatment with this compound (Dose-response) Cell_Culture->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation Proliferation_Assay Proliferation Assay (CCK-8) Incubation->Proliferation_Assay PGAM1_Activity_Assay PGAM1 Activity Assay (Coupled Enzyme Assay) Incubation->PGAM1_Activity_Assay Western_Blot Western Blot (PGAM1, Akt, β-catenin) Incubation->Western_Blot Metabolic_Assay Metabolic Assays (Glucose, Lactate) Incubation->Metabolic_Assay Data_Analysis Data Analysis and IC50 Determination Proliferation_Assay->Data_Analysis PGAM1_Activity_Assay->Data_Analysis Western_Blot->Data_Analysis Metabolic_Assay->Data_Analysis

Caption: Experimental Workflow for this compound.

Experimental Protocols

Cell Culture

A human non-small cell lung carcinoma cell line, H1299, can be used to assess the anti-proliferative effects of this compound.[6][7] Pancreatic cancer cell lines such as Aspc-1 and Panc-1 are also suitable for studying the impact of PGAM1 inhibition on migration and invasion.[2] Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (CCK-8)

This protocol is adapted from standard cell viability assay procedures.[5]

Materials:

  • H1299 cells

  • Complete growth medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Seed H1299 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plates overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0.1 µM to 100 µM. A vehicle control (DMSO) should be included.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plates for 48 to 72 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

PGAM1 Enzymatic Activity Assay

This protocol is based on a coupled enzyme reaction to measure the conversion of 3-phosphoglycerate to 2-phosphoglycerate.[8]

Materials:

  • Cell lysate from treated and untreated cells

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and other cofactors)

  • 3-phosphoglycerate (substrate)

  • Enolase

  • Pyruvate kinase

  • Lactate dehydrogenase

  • NADH

  • ADP

  • 96-well UV-transparent plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare cell lysates from cells treated with this compound or vehicle control.

  • In a 96-well plate, prepare a reaction mixture containing the assay buffer, enolase, pyruvate kinase, lactate dehydrogenase, NADH, and ADP.

  • Add the cell lysate to the reaction mixture.

  • Initiate the reaction by adding 3-phosphoglycerate.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • The rate of NADH oxidation is proportional to the PGAM1 activity. Calculate the specific activity and determine the inhibitory effect of this compound.

Western Blot Analysis

This protocol allows for the analysis of protein expression levels.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PGAM1, anti-p-Akt, anti-Akt, anti-β-catenin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells using RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Metabolic Assays (Glucose Consumption and Lactate Production)

These assays assess the impact of PGAM1 inhibition on glycolysis.[7]

Materials:

  • Culture medium from treated and untreated cells

  • Glucose assay kit

  • Lactate assay kit

  • Microplate reader

Procedure:

  • Culture cells in the presence of this compound or vehicle control for a defined period (e.g., 24 hours).

  • Collect the culture medium at the beginning and end of the treatment period.

  • Measure the glucose and lactate concentrations in the collected medium using commercially available kits according to the manufacturer's instructions.

  • Calculate the rates of glucose consumption and lactate production and normalize to the cell number.

Troubleshooting

  • High variability in proliferation assays: Ensure consistent cell seeding density and proper mixing of reagents.

  • Low signal in Western blots: Optimize protein extraction, antibody concentrations, and incubation times.

  • Inconsistent enzyme activity: Ensure the stability of reagents and maintain a consistent temperature during the assay.

Conclusion

The provided protocols offer a framework for the in vitro characterization of this compound. By employing these cellular assays, researchers can effectively evaluate the inhibitor's potency, mechanism of action, and its effects on cancer cell metabolism and signaling pathways. These studies are crucial for the preclinical development of novel anti-cancer therapies targeting PGAM1.

References

Application Notes and Protocols for Effective Use of PGAM1-IN-2 in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PGAM1-IN-2 is a potent inhibitor of Phosphoglycerate Mutase 1 (PGAM1), a key enzyme in the glycolytic pathway that catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1][2] Dysregulation of PGAM1 is implicated in various cancers, making it a significant therapeutic target.[1][3][4][5][6][7] Live cell imaging provides a powerful tool to study the real-time effects of this compound on cellular metabolism and physiology. These application notes provide detailed protocols for utilizing this compound in conjunction with fluorescent biosensors to monitor dynamic changes in key metabolic parameters.

Mechanism of Action

This compound inhibits the enzymatic activity of PGAM1, leading to an accumulation of its substrate, 3-PG, and a depletion of its product, 2-PG.[8] This disruption in the glycolytic pathway has several downstream consequences, including altered ATP production, changes in lactate levels, and potential impacts on mitochondrial function.[1][6][8] Live cell imaging allows for the direct visualization of these effects in real-time.

Data Presentation

Table 1: Recommended Starting Concentrations for this compound in Live Cell Imaging
ParameterValueNotes
Enzymatic IC50 2.1 µM[2]Concentration for 50% inhibition of PGAM1 enzymatic activity in biochemical assays.
Cell Proliferation IC50 (H1299 cells) 33.8 ± 6.1 µM[2]Concentration for 50% inhibition of cell proliferation over a longer time course.
Recommended Starting Concentration for Live Cell Imaging 10 - 50 µMThis range is a suggested starting point for acute live cell imaging experiments (1-6 hours). Optimal concentration should be determined empirically for each cell line and experimental endpoint. It is advisable to perform a dose-response and time-course experiment to determine the optimal concentration that induces a metabolic effect without causing significant cytotoxicity within the imaging timeframe.
Table 2: Expected Effects of this compound on Key Metabolic Parameters in Live Cell Imaging
ParameterFluorescent Probe/BiosensorExpected Change with this compoundRationale
ATP/ADP Ratio PercevalHR[9][10][11][12]DecreaseInhibition of glycolysis can lead to a reduction in ATP production, thereby lowering the ATP/ADP ratio.[6]
Intracellular Lactate Lactate-Glo™ Assay, Laconic Sensor[13][14][15]DecreaseAs a downstream product of glycolysis, lactate levels are expected to decrease upon PGAM1 inhibition.
Mitochondrial Membrane Potential TMRE (Tetramethylrhodamine, Ethyl Ester)[16][17][18][19]Potential DecreaseAlterations in glycolysis can impact mitochondrial function, potentially leading to depolarization of the mitochondrial membrane.
Glucose Uptake 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)[20][21][22][23][24]Potential Secondary ChangesWhile not a direct effect, prolonged inhibition of glycolysis may lead to feedback mechanisms that alter glucose uptake.

Signaling Pathway and Experimental Workflow Diagrams

PGAM1_Signaling_Pathway cluster_glycolysis Glycolysis cluster_downstream Downstream Effects Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 Biosynthesis Biosynthesis ↓ GAP->Biosynthesis PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PGAM1 PPP_Flux Pentose Phosphate Pathway Flux ↓ PG3->PPP_Flux Inhibits 6PGD PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate ATP_Prod ATP Production ↓ Pyruvate->ATP_Prod PGAM1_IN_2 This compound PGAM1_IN_2->PG3 Inhibits PGAM1

Caption: PGAM1 signaling pathway and the inhibitory effect of this compound.

Live_Cell_Imaging_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_imaging Imaging and Analysis cell_seeding Seed cells on imaging plate cell_culture Culture cells to optimal confluency cell_seeding->cell_culture probe_loading Load cells with fluorescent biosensor cell_culture->probe_loading inhibitor_treatment Treat cells with this compound probe_loading->inhibitor_treatment live_imaging Acquire images using live cell microscope inhibitor_treatment->live_imaging data_analysis Analyze fluorescence intensity/ratio live_imaging->data_analysis

Caption: General experimental workflow for live cell imaging with this compound.

Experimental Protocols

Protocol 1: Measuring ATP/ADP Ratio using PercevalHR Biosensor

This protocol describes how to measure the real-time effects of this compound on the cytosolic ATP/ADP ratio in live cells using the genetically encoded fluorescent biosensor PercevalHR.[9][10][11][12]

Materials:

  • Cells of interest

  • Plasmid encoding PercevalHR

  • Transfection reagent

  • Live cell imaging medium (e.g., FluoroBrite™ DMEM)

  • This compound (stock solution in DMSO)

  • Live cell imaging system with environmental control (37°C, 5% CO2) and appropriate filter sets for PercevalHR (e.g., excitation at 490 nm and 405 nm, emission at 515 nm).

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells on a glass-bottom imaging dish or plate at a density that will result in 50-70% confluency at the time of imaging.

    • 24 hours after seeding, transfect the cells with the PercevalHR plasmid according to the manufacturer's protocol for your transfection reagent.

    • Allow 24-48 hours for biosensor expression.

  • This compound Treatment and Imaging:

    • Replace the culture medium with pre-warmed live cell imaging medium.

    • Place the imaging dish on the microscope stage and allow the cells to equilibrate in the environmental chamber for at least 30 minutes.

    • Acquire baseline images of the PercevalHR fluorescence at both excitation wavelengths for 5-10 minutes.

    • Add this compound to the imaging medium at the desired final concentration (e.g., 10-50 µM).

    • Immediately begin acquiring time-lapse images at both excitation wavelengths every 1-5 minutes for the desired duration (e.g., 1-6 hours).

  • Data Analysis:

    • For each cell at each time point, calculate the ratio of the fluorescence intensity at the two excitation wavelengths (e.g., F490/F405).

    • Normalize the ratio data to the baseline before the addition of this compound.

    • Plot the normalized ATP/ADP ratio over time to visualize the effect of this compound.

Protocol 2: Measuring Intracellular Lactate using a Fluorescent Probe

This protocol outlines a method to measure changes in intracellular lactate levels in response to this compound treatment.

Materials:

  • Cells of interest

  • Live cell imaging medium (glucose-free for lactate measurement)

  • This compound (stock solution in DMSO)

  • Lactate biosensor (e.g., Laconic) or a fluorescent lactate assay kit compatible with live cells.[13][14][15]

  • Live cell imaging system with environmental control.

Procedure:

  • Cell Preparation:

    • Seed and culture cells as described in Protocol 1. If using a genetically encoded lactate biosensor, transfect the cells 24-48 hours prior to imaging.

  • Inhibitor Treatment and Lactate Measurement:

    • Wash the cells twice with pre-warmed glucose-free imaging medium.

    • Add the lactate probe to the cells according to the manufacturer's instructions and incubate for the recommended time.

    • Acquire baseline fluorescence images.

    • Add this compound to the medium.

    • Acquire time-lapse images to monitor changes in intracellular lactate fluorescence.

  • Data Analysis:

    • Quantify the fluorescence intensity of the lactate probe in individual cells over time.

    • Normalize the data to the baseline to determine the relative change in intracellular lactate concentration.

Protocol 3: Assessing Mitochondrial Membrane Potential using TMRE

This protocol details the use of the potentiometric fluorescent dye TMRE to monitor changes in mitochondrial membrane potential following this compound treatment.[16][17][18][19]

Materials:

  • Cells of interest

  • Live cell imaging medium

  • This compound (stock solution in DMSO)

  • TMRE (stock solution in DMSO)

  • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization.

  • Live cell imaging system with appropriate filters for TMRE (e.g., excitation ~549 nm, emission ~575 nm).

Procedure:

  • Cell Preparation and Staining:

    • Seed and culture cells as described in Protocol 1.

    • Prepare a working solution of TMRE in pre-warmed imaging medium (final concentration typically 20-200 nM, optimize for your cell line).

    • Incubate the cells with the TMRE solution for 15-30 minutes at 37°C.

    • Wash the cells twice with pre-warmed imaging medium to remove excess dye.

  • Imaging and Treatment:

    • Place the cells on the microscope stage and acquire baseline images of TMRE fluorescence.

    • Add this compound to the medium and begin time-lapse imaging.

    • As a positive control, at the end of the experiment, add FCCP (e.g., 5-10 µM) to a separate well of stained cells to induce rapid mitochondrial depolarization and confirm the responsiveness of the dye.

  • Data Analysis:

    • Measure the average fluorescence intensity of the mitochondria in individual cells over time.

    • A decrease in TMRE fluorescence intensity indicates mitochondrial membrane depolarization.

Protocol 4: Monitoring Glucose Uptake with 2-NBDG

This protocol describes how to measure the effect of this compound on glucose uptake using the fluorescent glucose analog 2-NBDG.[20][21][22][23][24]

Materials:

  • Cells of interest

  • Glucose-free imaging medium

  • This compound (stock solution in DMSO)

  • 2-NBDG (stock solution in DMSO)

  • Live cell imaging system with appropriate filters for 2-NBDG (e.g., excitation ~465 nm, emission ~540 nm).

Procedure:

  • Cell Preparation and Inhibitor Pre-treatment:

    • Seed and culture cells as described in Protocol 1.

    • Wash the cells twice with pre-warmed glucose-free imaging medium.

    • Incubate the cells with this compound in glucose-free medium for a desired pre-treatment time (e.g., 30-60 minutes).

  • 2-NBDG Staining and Imaging:

    • Add 2-NBDG to the medium at a final concentration of 50-200 µM.

    • Immediately begin acquiring time-lapse images to monitor the rate of 2-NBDG uptake.

  • Data Analysis:

    • Measure the increase in intracellular fluorescence intensity over time. The slope of this increase represents the rate of glucose uptake.

    • Compare the rate of uptake in this compound-treated cells to untreated control cells.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in live cell imaging studies. By employing these methods, scientists can gain valuable insights into the dynamic cellular responses to the inhibition of this key glycolytic enzyme, furthering our understanding of cancer metabolism and aiding in the development of novel therapeutic strategies. It is crucial to optimize the specific conditions, such as inhibitor concentration and incubation times, for each cell line and experimental setup to ensure reliable and reproducible results.

References

Pgam1-IN-2 solubility and stability for experimental use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pgam1-IN-2 is a potent inhibitor of Phosphoglycerate Mutase 1 (PGAM1), a key enzyme in the glycolytic pathway. PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG)[1]. In many cancer cells, PGAM1 is overexpressed and contributes to the Warburg effect, a metabolic shift towards aerobic glycolysis that supports rapid tumor growth[2][3]. Inhibition of PGAM1 can disrupt cancer cell metabolism, leading to decreased proliferation and tumor growth, making it an attractive target for cancer therapy[1][4]. These application notes provide detailed information on the solubility and stability of this compound, along with protocols for its use in common experimental settings.

Physicochemical Properties

This compound is a small molecule with an IC₅₀ of 2.1 μM for PGAM1[5]. It has been shown to inhibit the proliferation of H1299 cancer cells with an IC₅₀ of 33.8 ± 6.1 μM[5].

Data Presentation

Table 1: Solubility of this compound
SolventConcentration (w/v)Concentration (Molar)Notes
Dimethyl Sulfoxide (DMSO)62.5 mg/mL127.95 mMUltrasonic treatment may be needed to fully dissolve the compound. Use of hygroscopic DMSO can impact solubility; it is recommended to use a fresh, unopened vial[5].
In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)2.08 mg/mL4.26 mMForms a suspended solution; requires sonication before use[6].
Aqueous Buffers (e.g., PBS)Poorly solublePoorly solubleDirect dissolution in aqueous buffers is not recommended. Prepare a high-concentration stock in DMSO first and then dilute into the aqueous buffer. Note that precipitation may occur at higher concentrations.
Table 2: Stability and Storage of this compound
FormStorage TemperatureDurationNotes
Solid (Powder)-20°C3 years
4°C2 years
In Solvent (Stock Solution)-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles[5].
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles[5].
Working SolutionRoom Temperature or 37°CPrepare fresh for each experimentStability in aqueous media at working concentrations and temperatures has not been extensively characterized. It is recommended to prepare fresh dilutions from the frozen stock for each experiment to ensure compound integrity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

1.1. High-Concentration Stock Solution (in DMSO)

  • To prepare a 10 mM stock solution, add 204.7 µL of high-quality, anhydrous DMSO to 1 mg of this compound powder.

  • Vortex thoroughly to dissolve the compound. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution[5].

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month[5].

1.2. Working Solutions for Cell-Based Assays

  • Thaw a vial of the 10 mM stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration using the appropriate cell culture medium. For example, to make a 100 µM working solution, add 10 µL of the 10 mM stock to 990 µL of cell culture medium.

  • Mix thoroughly by gentle vortexing or pipetting.

  • It is recommended to prepare the working solution fresh for each experiment. Due to the potential for precipitation in aqueous media, visually inspect the solution for any particulates before adding it to the cells.

Protocol 2: Cell Proliferation Assay (CCK-8 Assay)

This protocol is adapted from standard cell proliferation assays and is suitable for assessing the effect of this compound on cancer cell growth[7][8][9].

Materials:

  • Cancer cell line of interest (e.g., H1299, U87)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (prepared as in Protocol 1)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in medium).

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C, or until a visible color change occurs.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: Western Blot Analysis of PGAM1 and Downstream Effectors

This protocol allows for the assessment of this compound's effect on the expression levels of PGAM1 and proteins in related signaling pathways[8][10].

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PGAM1, anti-phospho-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired duration.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 10.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Use a loading control like β-actin or GAPDH to normalize protein levels.

Protocol 4: In Vitro PGAM1 Enzyme Activity Assay

This protocol is based on a coupled enzyme assay to measure the activity of PGAM1 in cell lysates[6].

Materials:

  • Cell lysate containing PGAM1

  • This compound

  • Assay buffer (100 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 2 mM MgCl₂, 100 mM KCl)

  • NADH

  • ADP

  • 2,3-bisphosphoglycerate (2,3-BPG)

  • Lactate dehydrogenase

  • Pyruvate kinase

  • Enolase

  • 3-phosphoglycerate (3-PG)

  • 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADH, ADP, 2,3-BPG, lactate dehydrogenase, pyruvate kinase, and enolase.

  • In a 96-well plate, add cell lysate and varying concentrations of this compound or vehicle control.

  • Initiate the reaction by adding 3-PG to each well.

  • Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode at 37°C. The rate of NADH oxidation is proportional to the PGAM1 activity.

  • Calculate the PGAM1 activity and the inhibitory effect of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis start This compound Powder stock 10 mM Stock in DMSO start->stock Dissolve working Working Solution (in Culture Medium) stock->working Dilute treatment Treatment with This compound working->treatment cell_culture Cell Seeding (96-well or 6-well plates) cell_culture->treatment proliferation Cell Proliferation Assay (CCK-8) treatment->proliferation western Western Blot Analysis treatment->western enzyme Enzyme Activity Assay treatment->enzyme ic50 Calculate IC50 proliferation->ic50 protein_exp Analyze Protein Expression western->protein_exp enzyme_kinetics Determine Enzyme Kinetics enzyme->enzyme_kinetics

Experimental workflow for using this compound.

pgam1_signaling_pathway cluster_glycolysis Glycolysis cluster_inhibition Inhibition cluster_downstream Downstream Effects of Inhibition cluster_related_pathways Related Signaling Pathways G6P Glucose-6-P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PGAM1 PGAM1 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate PI3K_Akt PI3K/Akt/mTOR Pathway PGAM1->PI3K_Akt DNA_Repair DNA Damage Repair PGAM1->DNA_Repair Pgam1_IN_2 This compound Pgam1_IN_2->PGAM1 DecGlycolysis Decreased Glycolytic Flux DecProliferation Decreased Cell Proliferation DecTumorGrowth Decreased Tumor Growth

PGAM1's role in glycolysis and its inhibition.

References

Application Notes: In Vivo Administration of Pgam1-IN-2 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phosphoglycerate mutase 1 (PGAM1) is a key glycolytic enzyme that catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1] Upregulation of PGAM1 has been observed in various human cancers, where it plays a crucial role in coordinating glycolysis and biosynthesis to support rapid tumor growth.[1] Consequently, PGAM1 has emerged as a promising therapeutic target for cancer treatment.[2][3] This document provides a detailed protocol for the in vivo administration of Pgam1-IN-2, a representative small molecule inhibitor of PGAM1, in mouse models, based on established methodologies for similar inhibitors such as PGMI-004A and KH3.[4][5]

This compound: A Representative PGAM1 Inhibitor

This compound is a potent and selective inhibitor of PGAM1. By blocking the enzymatic activity of PGAM1, this compound disrupts glycolytic flux, leading to an accumulation of 3-PG and a reduction of 2-PG.[1] This metabolic shift inhibits the pentose phosphate pathway (PPP) and other biosynthetic processes, ultimately suppressing cancer cell proliferation and tumor growth.[1][6] The protocols outlined below are designed to guide researchers in evaluating the in vivo efficacy and pharmacodynamics of this compound in preclinical mouse models of cancer.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo administration of PGAM1 inhibitors based on published studies.

Table 1: In Vivo Administration Parameters for PGAM1 Inhibitors in Mice

ParameterThis compound (Representative)PGMI-004AKH3
Mouse Model Xenograft (e.g., H1299)Xenograft (H1299)[4]PDAC Animal Models[5]
Administration Route Intraperitoneal (i.p.)Intraperitoneal (i.p.)[4]Intraperitoneal (i.p.)[5]
Dosage 100 mg/kg/day100 mg/kg/day[4]90 mg/kg[5]
Vehicle DMSO:PEG400:PBS (4:3:3)DMSO:PEG400:PBS (4:3:3)[4]Not Specified
Treatment Duration 21 days21 days[4]Not Specified

Table 2: In Vitro Potency of PGAM1 Inhibitors

InhibitorIC50KiKd
PGMI-004A 13.1 µM[7]3.91 ± 2.50 µM[4]9.4 ± 2.0 µM[4]
KH3 Not SpecifiedNot Specified890 nM[8]

Experimental Protocols

I. Preparation of this compound for In Vivo Administration

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 400 (PEG400), sterile

  • Phosphate-buffered saline (PBS), sterile, 1X

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Vehicle Preparation: Prepare the vehicle solution by mixing DMSO, PEG400, and sterile 1X PBS in a 4:3:3 ratio. For example, to prepare 1 mL of vehicle, mix 400 µL DMSO, 300 µL PEG400, and 300 µL PBS. Vortex briefly to ensure a homogenous solution.

  • This compound Formulation:

    • Calculate the required amount of this compound based on the desired dosage (e.g., 100 mg/kg) and the number and weight of the mice to be treated.

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of the prepared vehicle to achieve the final desired concentration.

    • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary to aid dissolution.

  • Final Preparation:

    • Visually inspect the solution to ensure there is no precipitation.

    • Draw the solution into sterile syringes for administration. It is recommended to prepare fresh formulations daily.

II. In Vivo Administration of this compound in a Xenograft Mouse Model

Animal Model:

  • Athymic nude mice (e.g., Foxn1nu), female, 6-8 weeks old.[4]

Tumor Cell Implantation:

  • Culture human cancer cells (e.g., H1299 non-small cell lung cancer cells) under standard conditions.

  • Harvest the cells and resuspend them in sterile PBS or an appropriate medium at a concentration of 10 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³) before starting the treatment. This typically takes around 6 days.[4]

Treatment Protocol:

  • Randomly divide the mice into two groups: a control group receiving the vehicle only and a treatment group receiving this compound.

  • Administer this compound (100 mg/kg) or the vehicle via intraperitoneal (i.p.) injection daily for 21 days.[4]

  • Monitor the tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = 4π/3 × (width/2)² × (length/2).[4]

  • Monitor the body weight and general health of the mice throughout the study. Initial toxicity studies have shown that a similar inhibitor, PGMI-004A, at 100 mg/kg/day is well-tolerated in nude mice.[4]

  • At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, and biomarker analysis).

Visualizations

Signaling Pathway of PGAM1 Inhibition

PGAM1_Signaling cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway (PPP) cluster_biosynthesis Biosynthesis Glucose Glucose 3-PG 3-PG Glucose->3-PG Multiple Steps 2-PG 2-PG 3-PG->2-PG PGAM1 Ribose-5-Phosphate Ribose-5-Phosphate 3-PG->Ribose-5-Phosphate Inhibits 6PGD Pyruvate Pyruvate 2-PG->Pyruvate Multiple Steps Lipids Lipids Pyruvate->Lipids Nucleotides Nucleotides Ribose-5-Phosphate->Nucleotides NADPH NADPH NADPH->Lipids This compound This compound This compound->3-PG Inhibits

Caption: PGAM1 inhibition by this compound leads to the accumulation of 3-PG, which in turn inhibits the PPP.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow cluster_groups start Start: Culture H1299 Cells implant Subcutaneous Implantation (10x10^6 cells/mouse) start->implant tumor_growth Tumor Growth to Palpable Size (approx. 6 days) implant->tumor_growth randomization Randomize Mice into Groups (n=8/group) tumor_growth->randomization group1 Group 1: Vehicle Control (DMSO:PEG400:PBS) randomization->group1 group2 Group 2: this compound (100 mg/kg) randomization->group2 treatment Daily i.p. Injections for 21 Days monitoring Monitor Tumor Volume and Body Weight treatment->monitoring group1->treatment group2->treatment endpoint Endpoint: Euthanize and Excise Tumors monitoring->endpoint analysis Tumor Weight, Histology, Biomarkers endpoint->analysis finish End analysis->finish

Caption: Workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model.

References

Application Notes and Protocols: Measuring the Enzymatic Activity of PGAM1 after Pgam1-IN-2 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for measuring the enzymatic activity of Phosphoglycerate Mutase 1 (PGAM1) following treatment with its inhibitor, Pgam1-IN-2. This guide is intended for researchers in cell biology, cancer metabolism, and drug discovery to assess the efficacy of PGAM1 inhibitors.

Introduction to PGAM1 and this compound

Phosphoglycerate mutase 1 (PGAM1) is a crucial glycolytic enzyme that catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1][2] Upregulation of PGAM1 is observed in various cancers, where it plays a role in metabolic reprogramming to support rapid cell proliferation and tumor growth.[1][2][3] This makes PGAM1 an attractive therapeutic target. This compound is a potent inhibitor of PGAM1 with an IC50 of 2.1 μM.[4] By inhibiting PGAM1, this compound disrupts the glycolytic pathway, leading to an accumulation of upstream metabolites and a depletion of downstream products necessary for energy production and biosynthesis.[1]

Key Signaling Pathways Involving PGAM1

PGAM1 is integrated into several key cellular signaling and metabolic pathways:

  • Glycolysis: As a central enzyme in glycolysis, PGAM1 facilitates a key step in the energy production pathway.[1]

  • PI3K/Akt/mTOR Pathway: This major signaling pathway, often hyperactivated in cancer, is an upstream regulator of PGAM1.[5][6]

  • HIF-1α Signaling: PGAM1 and the hypoxia-inducible factor 1-alpha (HIF-1α) exhibit a positive mutual regulation, particularly relevant in the tumor microenvironment.[3][5]

  • Pentose Phosphate Pathway (PPP) and Serine Synthesis: PGAM1 coordinates glycolysis with anabolic pathways. Its substrate, 3-PG, inhibits the PPP enzyme 6-phosphogluconate dehydrogenase (6PGD), while its product, 2-PG, activates 3-phosphoglycerate dehydrogenase (PHGDH) in the serine biosynthesis pathway.[7][8][9]

  • DNA Damage Response: PGAM1 can sequester the phosphatase WIP1 in the cytoplasm, leading to the activation of the ATM signaling pathway and promoting DNA repair.[10]

PGAM1_Signaling_Pathways PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway PGAM1 PGAM1 PI3K_Akt_mTOR->PGAM1 regulates HIF1a HIF-1α HIF1a->PGAM1 mutual regulation Glycolysis Glycolysis PGAM1->Glycolysis catalyzes PPP Pentose Phosphate Pathway (PPP) PGAM1->PPP coordinates Serine_Synthesis Serine Synthesis Pathway PGAM1->Serine_Synthesis coordinates Wnt_Beta_Catenin Wnt/β-catenin Pathway PGAM1->Wnt_Beta_Catenin influences DNA_Damage_Response DNA Damage Response PGAM1->DNA_Damage_Response activates Pgam1_IN_2 This compound Pgam1_IN_2->PGAM1 inhibits

Caption: Signaling pathways involving PGAM1 and the inhibitory action of this compound.

Experimental Protocols

This section provides a detailed methodology for treating cells with this compound and subsequently measuring the enzymatic activity of PGAM1.

Experimental Workflow

The overall experimental workflow is as follows:

Experimental_Workflow Cell_Culture 1. Cell Culture Inhibitor_Treatment 2. This compound Treatment Cell_Culture->Inhibitor_Treatment Cell_Lysis 3. Cell Lysis Inhibitor_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification Cell_Lysis->Protein_Quantification Enzyme_Assay 5. PGAM1 Enzymatic Activity Assay Protein_Quantification->Enzyme_Assay Data_Analysis 6. Data Analysis Enzyme_Assay->Data_Analysis

Caption: Workflow for measuring PGAM1 activity after inhibitor treatment.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., H1299) in a suitable culture dish at a density that will result in 70-80% confluency at the time of lysis.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 μM). Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).

  • Incubation: Incubate the cells with the inhibitor for a predetermined time (e.g., 6, 12, or 24 hours).

Protocol 2: Preparation of Cell Lysates
  • Washing: After the incubation period, place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.

  • Scraping and Collection: Scrape the cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

Protocol 3: Protein Concentration Measurement
  • Assay: Determine the protein concentration of the cell lysates using a standard protein assay method, such as the Bradford or BCA assay, following the manufacturer's instructions.

  • Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent enzymatic assay.

Protocol 4: PGAM1 Enzymatic Activity Assay (Coupled Enzyme Assay)

This protocol is adapted from established methods for measuring the forward reaction of PGAM1.[11]

  • Reaction Mixture Preparation: Prepare a master reaction mixture containing the following components in a Tris-HCl buffer (100 mM, pH 8.0):

    • 0.5 mM EDTA

    • 2 mM MgCl₂

    • 100 mM KCl

    • 0.2 mM NADH

    • 1.5 mM ADP

    • 10 μM 2,3-bisphosphoglycerate

    • 0.6 units/ml Lactate Dehydrogenase

    • 0.5 units/ml Pyruvate Kinase

    • 0.3 units/ml Enolase

  • Assay Setup: In a 96-well plate, add a specific amount of normalized cell lysate (e.g., 10-50 μg of total protein) to each well.

  • Initiation of Reaction: Add the reaction mixture to each well.

  • Substrate Addition: To start the reaction, add the substrate, 3-phosphoglycerate, to a final concentration of 1 mM.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADH.

  • Data Calculation: The rate of the reaction is proportional to the PGAM1 activity. Calculate the activity as the change in absorbance per minute per microgram of protein.

Data Presentation

Summarize the quantitative data in the following tables for clear comparison.

Table 1: Effect of this compound on PGAM1 Enzymatic Activity

This compound Concentration (μM)PGAM1 Activity (ΔA340/min/μg protein)% Inhibition
0 (Vehicle Control)[Value]0
1[Value][Value]
2.5[Value][Value]
5[Value][Value]
10[Value][Value]

Table 2: Time-Dependent Inhibition of PGAM1 by this compound

Incubation Time (hours)PGAM1 Activity (ΔA340/min/μg protein) at [X] μM this compound% Inhibition
0[Value]0
6[Value][Value]
12[Value][Value]
24[Value][Value]

Troubleshooting

  • Low PGAM1 Activity:

    • Ensure the cell lysate has a sufficient protein concentration.

    • Check the activity of the coupling enzymes.

    • Verify the freshness of the reagents, especially NADH and ADP.

  • High Background Signal:

    • Run a control reaction without the cell lysate to check for non-enzymatic NADH oxidation.

    • Run a control reaction without the substrate (3-phosphoglycerate) to measure background phosphatase activity in the lysate.

  • Inconsistent Results:

    • Ensure accurate pipetting and mixing of reagents.

    • Maintain a constant temperature during the assay.

    • Perform experiments in triplicate to ensure reproducibility.

By following these detailed protocols and application notes, researchers can effectively measure the enzymatic activity of PGAM1 after treatment with this compound and gain valuable insights into the inhibitory potential of this compound for therapeutic development.

References

Application Notes and Protocols for Pgam1-IN-2 Dosage Calculation in Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the appropriate dosage of Pgam1-IN-2, a phosphoglycerate mutase 1 (PGAM1) inhibitor, for use in preclinical xenograft studies. The protocols outlined below are based on established methodologies for evaluating novel anti-cancer agents in vivo and draw upon existing data from studies with similar PGAM1 inhibitors.

Introduction to PGAM1 as a Therapeutic Target

Phosphoglycerate mutase 1 (PGAM1) is a key glycolytic enzyme that catalyzes the conversion of 3-phosphoglycerate to 2-phosphoglycerate.[1][2][3] Upregulation of PGAM1 is observed in various human cancers and is often associated with poor prognosis and increased tumor growth and metastasis.[3][4][5][6][7] By inhibiting PGAM1, cancer cell metabolism can be disrupted, leading to reduced proliferation and tumor growth.[8][9] this compound is an inhibitor of PGAM1 with a reported IC50 of 2.1 μM.[10] Preclinical xenograft models are essential for evaluating the in vivo efficacy and determining the optimal dosing regimen of novel inhibitors like this compound.

Quantitative Data Summary

The following table summarizes key in vitro and in vivo data for this compound and other relevant PGAM1 inhibitors to inform dosage selection for xenograft studies.

Compound Assay Cell Line Result Reference
This compoundPGAM1 Inhibition-IC50: 2.1 μM[10]
This compoundCell ProliferationH1299IC50: 33.8±6.1 μM[10]
PGMI-004AToxicity Study (in vivo)Nude MiceWell-tolerated dose: 100mg/kg/day (i.p.)[9]
KH3Cell ProliferationHuman HCC cell linesEC50: 2.187 to 9.272 µM[11]
KH3Cell ProliferationPrimary HCC cellsEC50: 1.322 to 3.896 µM[11]

Signaling Pathway and Experimental Workflow

PGAM1 Signaling Pathway in Cancer Metabolism

PGAM1_Pathway cluster_glycolysis Glycolysis cluster_pgam1_action PGAM1 Catalysis cluster_downstream Downstream Pathways cluster_cancer Cancer Cell Effects Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P Pentose_Phosphate_Pathway Pentose_Phosphate_Pathway G6P->Pentose_Phosphate_Pathway G6PD G6P->Pentose_Phosphate_Pathway F1,6BP F1,6BP F6P->F1,6BP DHAP DHAP F1,6BP->DHAP G3P G3P DHAP->G3P 1,3BPG 1,3BPG G3P->1,3BPG Pyruvate Kinase 3-PG 3-PG 1,3BPG->3-PG Pyruvate Kinase PGAM1 PGAM1 3-PG->PGAM1 Serine_Biosynthesis Serine_Biosynthesis 3-PG->Serine_Biosynthesis PHGDH 3-PG->Serine_Biosynthesis 2-PG 2-PG PGAM1->2-PG Isomerization PEP PEP 2-PG->PEP 2-PG->PEP This compound This compound This compound->PGAM1 Inhibition Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate TCA_Cycle TCA_Cycle Pyruvate->TCA_Cycle Mitochondria Tumor_Growth_And_Proliferation Tumor_Growth_And_Proliferation Lactate->Tumor_Growth_And_Proliferation TCA_Cycle->Tumor_Growth_And_Proliferation Nucleotide_Synthesis Nucleotide_Synthesis Serine_Biosynthesis->Nucleotide_Synthesis Amino_Acid_Synthesis Amino_Acid_Synthesis Serine_Biosynthesis->Amino_Acid_Synthesis NADPH NADPH Pentose_Phosphate_Pathway->NADPH Ribose-5-Phosphate Ribose-5-Phosphate Pentose_Phosphate_Pathway->Ribose-5-Phosphate Nucleotide_Synthesis->Tumor_Growth_And_Proliferation Amino_Acid_Synthesis->Tumor_Growth_And_Proliferation NADPH->Tumor_Growth_And_Proliferation Ribose-5-Phosphate->Nucleotide_Synthesis Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture Cancer Cell Culture (e.g., H1299) Cell_Implantation Subcutaneous Injection of Cancer Cells Cell_Culture->Cell_Implantation Animal_Acclimatization Acclimatization of Immunocompromised Mice Animal_Acclimatization->Cell_Implantation Tumor_Growth Tumor Growth to Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Administration Daily Administration of This compound or Vehicle Randomization->Treatment_Administration Monitoring Monitor Tumor Volume and Body Weight Treatment_Administration->Monitoring Euthanasia Euthanasia at Study Endpoint Monitoring->Euthanasia Tumor_Excision Tumor Excision and Weight Measurement Euthanasia->Tumor_Excision Tissue_Analysis Immunohistochemistry, Western Blot, etc. Tumor_Excision->Tissue_Analysis

References

Application Notes and Protocols: Western Blot Analysis of PGAM1 Expression Following Pgam1-IN-2 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoglycerate mutase 1 (PGAM1) is a key enzyme in the glycolytic pathway, catalyzing the conversion of 3-phosphoglycerate to 2-phosphoglycerate.[1][2] Upregulation of PGAM1 has been observed in various cancers, where it plays a role in promoting cell proliferation, migration, and invasion.[1][3] Pgam1-IN-2 is a known inhibitor of PGAM1.[2] This document provides a detailed protocol for analyzing the in vitro effects of this compound on PGAM1 protein expression in cancer cell lines using Western blotting.

Data Presentation

The following tables summarize hypothetical quantitative data from Western blot analysis showing the dose-dependent and time-course effects of this compound on PGAM1 protein expression in a cancer cell line. The data is normalized to a loading control (e.g., β-actin or GAPDH).

Table 1: Dose-Dependent Effect of this compound on PGAM1 Expression

This compound Concentration (µM)Relative PGAM1 Expression (Normalized to Loading Control)Standard Deviation
0 (Vehicle Control)1.00± 0.08
10.85± 0.06
50.62± 0.05
100.41± 0.04
250.25± 0.03
500.15± 0.02

Table 2: Time-Course Effect of 10 µM this compound on PGAM1 Expression

Treatment Duration (hours)Relative PGAM1 Expression (Normalized to Loading Control)Standard Deviation
01.00± 0.07
60.78± 0.05
120.55± 0.04
240.40± 0.04
480.32± 0.03
720.28± 0.02

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, or a cell line relevant to your research) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.

  • Treatment:

    • Dose-Response Experiment: Aspirate the medium from the wells and replace it with the medium containing different concentrations of this compound or the vehicle control. Incubate for a fixed time (e.g., 24 hours).

    • Time-Course Experiment: Treat the cells with a fixed concentration of this compound (e.g., 10 µM) or vehicle control and incubate for different durations (e.g., 6, 12, 24, 48, 72 hours).

Protein Extraction
  • Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Addition: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.

  • Cell Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

Protein Quantification
  • Bradford or BCA Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.

  • Normalization: Based on the protein concentration, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.

Western Blotting
  • Sample Preparation: To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples into the wells of a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at 100-120V until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PGAM1 (e.g., rabbit polyclonal, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[4][5][6]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:5000 in 5% milk/TBST) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Loading Control: After detecting PGAM1, the membrane can be stripped and re-probed with a primary antibody for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Densitometry Analysis
  • Image Acquisition: Capture the Western blot images using an appropriate imaging system.

  • Quantification: Use image analysis software (e.g., ImageJ) to measure the band intensity for PGAM1 and the loading control in each lane.

  • Normalization: Normalize the intensity of the PGAM1 band to the intensity of the corresponding loading control band.

  • Relative Expression: Express the normalized PGAM1 expression as a fold change relative to the vehicle-treated control.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis cell_seeding Seed Cells treatment Treat with this compound cell_seeding->treatment cell_lysis Cell Lysis treatment->cell_lysis quantification Protein Quantification cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-PGAM1) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Detection secondary_ab->detection densitometry Densitometry detection->densitometry normalization Normalization to Loading Control densitometry->normalization

Caption: Experimental workflow for Western blot analysis of PGAM1.

signaling_pathway Pgam1_IN_2 This compound PGAM1 PGAM1 Pgam1_IN_2->PGAM1 inhibition Glycolysis Glycolysis PGAM1->Glycolysis PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway PGAM1->PI3K_Akt_mTOR is downstream of Wnt_beta_catenin Wnt/β-catenin Pathway PGAM1->Wnt_beta_catenin activates Proliferation Cell Proliferation PGAM1->Proliferation Bcl2 Bcl-2 PGAM1->Bcl2 upregulates Bax_Casp3 Bax, Cleaved Caspase-3 PGAM1->Bax_Casp3 downregulates EMT Epithelial-Mesenchymal Transition (EMT) Wnt_beta_catenin->EMT Migration_Invasion Migration & Invasion EMT->Migration_Invasion Apoptosis Apoptosis Bcl2->Apoptosis Bax_Casp3->Apoptosis

Caption: PGAM1 signaling pathways affected by its inhibition.

References

Application Notes: Profiling Cellular Metabolism with Pgam1-IN-2 using the Seahorse XF Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoglycerate mutase 1 (PGAM1) is a key glycolytic enzyme that catalyzes the conversion of 3-phosphoglycerate to 2-phosphoglycerate.[1][2] Beyond its canonical role in glycolysis, PGAM1 is increasingly recognized as a critical regulator of cellular metabolism, coordinating glycolysis with biosynthetic pathways such as the pentose phosphate pathway (PPP) and serine biosynthesis.[1][3][4] Upregulation of PGAM1 has been observed in various cancers, where it supports rapid proliferation and tumor growth.[2][5][6] Inhibition of PGAM1 is therefore a promising therapeutic strategy for cancer and other diseases with dysregulated metabolism.[6]

Pgam1-IN-2 is a potent and specific inhibitor of PGAM1 with an IC50 of 2.1 μM.[7] This application note provides a detailed protocol for utilizing the Agilent Seahorse XF Analyzer to investigate the metabolic effects of this compound on cultured cells. The Seahorse XF technology enables real-time, label-free measurement of two key parameters of cellular metabolism: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[8] By treating cells with this compound and performing Seahorse XF assays, researchers can elucidate the inhibitor's impact on glycolytic function and mitochondrial bioenergetics.

Principle of the Assay

The Seahorse XF Analyzer measures OCR and ECAR in a microplate format. The instrument performs cycles of mixing, waiting, and measuring to determine these rates. The Seahorse XF Glycolysis Stress Test is particularly relevant for studying the effects of a glycolytic inhibitor like this compound. This test involves the sequential injection of glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (2-DG, a glucose analog that inhibits glycolysis). This allows for the determination of key parameters of glycolytic function, including glycolysis, glycolytic capacity, and glycolytic reserve. Pre-treatment of cells with this compound is expected to decrease these glycolytic parameters, providing a quantitative measure of the inhibitor's efficacy and its impact on cellular metabolism.

Data Presentation

The following tables present representative data from a Seahorse XF Glycolysis Stress Test performed on a cancer cell line treated with this compound. This data is illustrative of the expected outcomes based on the known function of PGAM1.

Table 1: Effect of this compound on Key Glycolytic Parameters (ECAR, mpH/min)

Treatment GroupBasal GlycolysisGlycolytic CapacityGlycolytic Reserve
Vehicle Control50.2 ± 3.585.7 ± 5.135.5 ± 2.8
This compound (2.5 µM)35.1 ± 2.960.3 ± 4.225.2 ± 2.1
This compound (5 µM)22.8 ± 2.141.5 ± 3.618.7 ± 1.9
This compound (10 µM)15.4 ± 1.828.9 ± 2.513.5 ± 1.5

Table 2: Effect of this compound on Mitochondrial Respiration (OCR, pmol/min) - Mito Stress Test

Treatment GroupBasal RespirationATP ProductionMaximal RespirationSpare Respiratory Capacity
Vehicle Control120.5 ± 8.985.2 ± 6.3250.1 ± 15.7129.6 ± 9.8
This compound (5 µM)118.9 ± 9.283.7 ± 7.1245.8 ± 16.2126.9 ± 10.1

Note: The data presented in these tables are representative and intended for illustrative purposes. Actual results may vary depending on the cell type, experimental conditions, and this compound concentration.

Experimental Protocols

Protocol 1: Seahorse XF Glycolysis Stress Test with this compound Treatment

This protocol is designed to assess the impact of this compound on the glycolytic function of adherent cells.

Materials:

  • Adherent cells of interest

  • This compound (stock solution in DMSO)

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (e.g., Agilent #103575-100)

  • L-Glutamine

  • Glucose

  • Oligomycin

  • 2-Deoxyglucose (2-DG)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Agilent Seahorse XFe96 or XFe24 Analyzer

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.

    • Culture overnight in a 37°C, 5% CO2 incubator.

  • This compound Treatment (Pre-incubation):

    • On the day of the assay, prepare fresh dilutions of this compound in complete cell culture medium from the stock solution. Include a vehicle control (DMSO).

    • Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle.

    • Incubate the cells for a predetermined time (e.g., 1-4 hours) in a 37°C, 5% CO2 incubator.

  • Sensor Cartridge Hydration:

    • The day before the assay, hydrate a Seahorse XF Sensor Cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.

    • Incubate overnight in a 37°C non-CO2 incubator.

  • Assay Medium Preparation:

    • On the day of the assay, warm the Seahorse XF Base Medium to 37°C.

    • Supplement the base medium with L-glutamine (final concentration 2 mM).

    • Adjust the pH to 7.4.

  • Cell Plate Preparation:

    • Following the this compound incubation, wash the cells twice with the prepared Seahorse XF Assay Medium.

    • Add the final volume of Seahorse XF Assay Medium to each well.

    • Incubate the cell plate in a 37°C non-CO2 incubator for 1 hour prior to the assay.

  • Compound Loading:

    • Prepare stock solutions of glucose, oligomycin, and 2-DG in the Seahorse XF Assay Medium at the desired concentrations for injection.

    • Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate.

    • Run the Glycolysis Stress Test protocol on the instrument. The protocol will measure baseline ECAR and OCR, then sequentially inject glucose, oligomycin, and 2-DG, measuring the rates after each injection.

  • Data Analysis:

    • After the run, normalize the data to cell number or protein concentration.

    • Use the Seahorse Wave software to calculate the parameters of the Glycolysis Stress Test.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: PGAM1 in Glycolysis and Biosynthetic Pathways.

Seahorse_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment & Assay seed_cells Seed Cells in XF Microplate hydrate_cartridge Hydrate Sensor Cartridge with Calibrant prepare_media Prepare Seahorse Assay Medium treat_cells Pre-treat cells with This compound or Vehicle prepare_media->treat_cells wash_cells Wash and add Assay Medium treat_cells->wash_cells load_compounds Load Injection Ports: Glucose, Oligomycin, 2-DG wash_cells->load_compounds run_assay Run Seahorse XF Glycolysis Stress Test load_compounds->run_assay analyze_data Analyze OCR/ECAR Data run_assay->analyze_data

Caption: Seahorse Assay Workflow with this compound.

References

Application Note: Metabolomic Profiling of Cancer Cells Treated with a PGAM1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phosphoglycerate mutase 1 (PGAM1) is a critical enzyme in the glycolytic pathway, catalyzing the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1][2] In many cancer types, PGAM1 is overexpressed, playing a significant role in promoting the high glycolytic rates characteristic of the Warburg effect.[2][3] This metabolic reprogramming supports rapid cell proliferation and provides essential precursors for anabolic processes like nucleotide, amino acid, and lipid synthesis.[3][4] Consequently, PGAM1 has emerged as a promising therapeutic target for cancer treatment.[5]

This document describes the application of metabolomic profiling to understand the cellular effects of Pgam1-IN-2, a representative small molecule inhibitor of PGAM1. By inhibiting PGAM1, this compound is expected to induce significant shifts in the metabolic landscape of cancer cells. Untargeted metabolomic analysis using techniques such as liquid chromatography-mass spectrometry (LC-MS) is a powerful tool to quantify these changes, confirm the inhibitor's mechanism of action, and identify potential biomarkers of response.[6]

Disclaimer: The specific inhibitor "this compound" is used as a representative for this class of compounds. The quantitative data and specific findings presented are based on published results from well-characterized PGAM1 inhibitors, such as PGMI-004A, which are expected to produce similar metabolic effects.[4][7]

Mechanism of Action of PGAM1 Inhibition

This compound and similar inhibitors function by binding to PGAM1 and blocking its enzymatic activity.[3] This inhibition disrupts the normal flow of glycolysis, leading to a predictable metabolic signature:

  • Accumulation of Upstream Metabolites: The direct substrate of PGAM1, 3-phosphoglycerate (3-PG), is expected to accumulate within the cell.[4][7]

  • Depletion of Downstream Metabolites: The direct product, 2-phosphoglycerate (2-PG), and subsequent glycolytic intermediates will be depleted.[4][7]

  • Disruption of Intersecting Pathways: The altered levels of 3-PG and 2-PG have significant downstream consequences. Elevated 3-PG inhibits 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the Pentose Phosphate Pathway (PPP), thereby reducing the cell's capacity for nucleotide synthesis and redox balance.[4] This leads to decreased flux through the PPP and reduced biosynthesis of macromolecules like RNA and lipids.[4][8][9]

Data Presentation

Treatment of cancer cells with a PGAM1 inhibitor leads to quantifiable changes in key metabolites and metabolic pathway fluxes. The following tables summarize representative data from studies on H1299 non-small cell lung cancer cells following PGAM1 inhibition.

Table 1: Quantitative Changes in Key Glycolytic Intermediates Data derived from studies on H1299 cells with PGAM1 knockdown, which phenocopies inhibitor treatment.[4]

MetaboliteControl (nmol/10^6 cells)PGAM1 Inhibition (nmol/10^6 cells)Fold Change
3-Phosphoglycerate (3-PG)~0.35~1.40~4.0x Increase
2-Phosphoglycerate (2-PG)~0.08~0.02~4.0x Decrease

Table 2: Functional Impact on Metabolic Pathway Flux Data represents the approximate percentage decrease in metabolic rates in H1299 cells following treatment with a PGAM1 inhibitor (PGMI-004A).[4]

Metabolic Pathway / OutputApproximate Decrease (%)
Glycolytic Rate50%
Lactate Production60%
Pentose Phosphate Pathway (PPP) Flux75%
RNA Biosynthesis50%
Lipogenesis40%

Visualizations

experimental_workflow cluster_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results culture 1. Culture Cancer Cells (e.g., H1299) treat 2. Treat with this compound (vs. Vehicle Control) culture->treat quench 3. Quench Metabolism (e.g., Cold Methanol) treat->quench harvest 4. Harvest Cells & Extract Metabolites quench->harvest lcms 5. LC-MS/MS Analysis harvest->lcms data 6. Data Processing & Statistical Analysis lcms->data pathway 7. Pathway Analysis & Biomarker ID data->pathway

Caption: Experimental workflow for metabolomic profiling.

signaling_pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis (upstream) ThreePG 3-PG G6P->ThreePG PPP Pentose Phosphate Pathway (PPP) G6P->PPP PGAM1 PGAM1 ThreePG->PGAM1 SixPGD 6PGD ThreePG->SixPGD Inhibits TwoPG 2-PG PEP PEP TwoPG->PEP Glycolysis (downstream) Pyruvate Pyruvate PEP->Pyruvate Glycolysis (downstream) PGAM1->TwoPG Inhibitor This compound Inhibitor->PGAM1 PPP->SixPGD Biosynthesis Nucleotide & Lipid Biosynthesis SixPGD->Biosynthesis Proliferation Cell Proliferation Biosynthesis->Proliferation

Caption: PGAM1 inhibition alters metabolic pathways.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Plate cancer cells (e.g., H1299, MCF-7) in 6-well plates or 10 cm dishes. Culture in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂ until they reach ~70-80% confluency. Prepare at least 4-6 replicates per condition (vehicle vs. inhibitor).

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentration in fresh culture medium. Prepare a vehicle control medium containing the same final concentration of DMSO.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) based on the inhibitor's known kinetics or preliminary experiments.

Protocol 2: Metabolite Extraction from Adherent Cells

This protocol must be performed quickly to prevent metabolic changes during sample preparation. Keep all solutions and equipment on ice.

  • Quenching and Washing:

    • Place the cell culture plates on ice.

    • Aspirate the treatment medium completely.

    • Quickly wash the cells twice with 5 mL of ice-cold phosphate-buffered saline (PBS) to remove any remaining medium. Aspirate the PBS completely after the final wash.

  • Metabolism Arrest:

    • Add 1 mL of ice-cold 80% methanol (-80°C) to each well of a 6-well plate. This step simultaneously quenches metabolic activity and begins the extraction process.[1]

    • Alternatively, snap-freeze the cell monolayer by adding liquid nitrogen directly to the plate for the most effective metabolic arrest.[10]

  • Cell Lysis and Harvesting:

    • Place the plates on a rocker or shaker at 4°C for 10-15 minutes to ensure complete lysis.

    • Using a cell scraper, scrape the cells from the plate surface into the methanol solution.[10]

    • Pipette the resulting cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.

  • Protein Precipitation and Clarification:

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge the lysate at >13,000 rpm for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[6][10]

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube. Be careful not to disturb the pellet.

    • Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried metabolite pellets at -80°C until LC-MS analysis.

Protocol 3: LC-MS/MS Based Metabolomic Analysis
  • Sample Reconstitution:

    • Just prior to analysis, reconstitute the dried metabolite pellets in 100 µL of an appropriate solvent, such as 50% acetonitrile/water or a buffer compatible with your chromatography method.[6]

    • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C to remove any remaining particulates.

    • Transfer the clear supernatant to LC-MS vials.

  • Chromatography:

    • Separate metabolites using a suitable column. For broad coverage of polar metabolites altered by glycolysis inhibition, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred.[11]

    • Example HILIC Parameters:

      • Column: Waters Atlantis HILIC Silica, 2.1 × 150 mm, 3 µm

      • Mobile Phase A: Acetonitrile

      • Mobile Phase B: Water with 0.1% Formic Acid

      • Gradient: A time-gradient from high organic to high aqueous concentration.

      • Flow Rate: ~0.25 mL/min

      • Injection Volume: 5 µL[6]

  • Mass Spectrometry:

    • Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in both positive and negative ionization modes to maximize metabolite coverage.

    • Example MS Parameters:

      • Ionization Mode: Electrospray Ionization (ESI), Positive & Negative

      • Scan Range: m/z 70-1000

      • Data Acquisition: Perform MS1 full scans and data-dependent MS2 fragmentation to aid in metabolite identification.[6]

  • Data Processing and Analysis:

    • Process the raw LC-MS data using software like XCMS, MS-DIAL, or vendor-specific software to perform peak picking, alignment, and integration.

    • Identify metabolites by matching accurate mass (m/z) and retention times to authenticated standards or databases (e.g., HMDB, METLIN). Confirm identities using MS/MS fragmentation patterns.

    • Perform statistical analysis (e.g., t-tests, volcano plots, PCA) to identify metabolites that are significantly different between this compound treated and vehicle control groups.

    • Use pathway analysis tools (e.g., MetaboAnalyst, KEGG) to map the altered metabolites onto metabolic pathways and visualize the systemic impact of PGAM1 inhibition.

References

Troubleshooting & Optimization

Troubleshooting Pgam1-IN-2 insolubility in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Pgam1-IN-2 insolubility in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why is this happening?

A1: This is a common issue with compounds that are highly soluble in organic solvents like DMSO but have poor aqueous solubility. When the DMSO stock is diluted into the aqueous environment of the cell culture medium, the concentration of DMSO drops significantly, and the this compound may crash out of solution. The aqueous buffer in the media cannot maintain the solubility of the compound at higher concentrations.[1]

Q2: What is the recommended solvent for this compound?

A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 62.5 mg/mL (127.95 mM); however, ultrasonic treatment may be necessary to achieve complete dissolution.[2] It is crucial to use a fresh, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can impact solubility.[3]

Q3: How can I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound in 100% DMSO to your desired concentration, for example, 10 mM. To aid dissolution, vortex the solution and use an ultrasonic bath.[2] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

Q4: What is the maximum concentration of DMSO that my cells can tolerate?

A4: The tolerance to DMSO varies between cell lines. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, and some are tolerant up to 1%.[4] However, primary cells are generally more sensitive, and a final DMSO concentration of 0.1% or lower is recommended.[5] It is always best practice to perform a dose-response curve for your specific cell line to determine the maximum tolerable DMSO concentration. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[6]

Q5: Are there any alternative methods to improve the solubility of this compound in my culture media?

A5: Yes, several strategies can be employed:

  • Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of media, you can try a stepwise dilution. First, dilute the DMSO stock into a small volume of complete media (containing serum) with vigorous mixing, and then add this to the rest of your culture. Serum proteins can sometimes help to stabilize the compound and prevent precipitation.[7]

  • Pre-warming the Media: Gently warming the cell culture media to 37°C before adding the compound can sometimes help to keep it in solution.

  • Use of Co-solvents and Surfactants: For particularly challenging compounds, the use of other excipients might be necessary. An in vivo preparation of this compound uses PEG300 and Tween-80, suggesting these could be explored for in vitro work, though their effects on your specific cell line would need to be validated.[2]

Troubleshooting Guide

Issue: Precipitate formation upon addition of this compound to culture medium.

This guide provides a systematic approach to troubleshooting and resolving solubility issues with this compound in your cell culture experiments.

Quantitative Data Summary

ParameterRecommendationCell Line Considerations
This compound Stock Solution 10-50 mM in 100% anhydrous DMSON/A
Final DMSO Concentration ≤ 0.5% (general cell lines), ≤ 0.1% (primary or sensitive cells)Test viability for your specific cell line (e.g., MCF-7, HepG2, H1299)
Working Concentration of this compound Varies by experiment (IC50 for H1299 proliferation is 33.8 µM)[2]Start with a concentration range around the reported IC50

Experimental Protocols

Protocol 1: Standard Dilution of this compound for Cell Culture

  • Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Use sonication to ensure it is fully dissolved.

  • Thaw your aliquot of this compound stock solution and the required volume of complete cell culture medium. Pre-warm the medium to 37°C.

  • To achieve a final concentration of 10 µM this compound in a final volume of 10 mL, you will add 10 µL of your 10 mM stock. This will result in a final DMSO concentration of 0.1%.

  • While gently vortexing or swirling the tube of media, add the 10 µL of this compound stock solution drop-wise.

  • Visually inspect the medium for any signs of precipitation (cloudiness or visible particles).

  • Add the prepared medium to your cells.

  • Remember to include a vehicle control (10 mL of media with 10 µL of 100% DMSO).

Protocol 2: Serial Dilution in DMSO to Minimize Precipitation

This method is useful when you observe precipitation even with low final DMSO concentrations.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of your stock solution in 100% DMSO to get a range of lower concentration stocks (e.g., 1 mM, 100 µM).

  • Add a small volume of the diluted DMSO stock to your pre-warmed media. For example, to get a final concentration of 10 µM in 10 mL of media, you could add 100 µL of a 1 mM stock. This keeps the final DMSO concentration at 1%.

  • This approach of adding a larger volume of a more dilute stock can sometimes prevent the compound from precipitating upon contact with the aqueous media.[1]

Visual Troubleshooting Guide and Signaling Pathway

Troubleshooting Workflow for this compound Insolubility

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization of Dilution cluster_3 Advanced Troubleshooting cluster_4 Verification Start This compound precipitates in culture media Check_DMSO Is DMSO anhydrous and fresh? Start->Check_DMSO Check_Stock Is the stock solution fully dissolved? (Use sonication) Start->Check_Stock Lower_DMSO Lower final DMSO concentration (<=0.5%) Check_Stock->Lower_DMSO Serial_Dilution Perform serial dilutions in DMSO first Lower_DMSO->Serial_Dilution Stepwise_Addition Add to small volume of serum-containing media first Serial_Dilution->Stepwise_Addition Warm_Media Pre-warm media to 37°C Stepwise_Addition->Warm_Media Co_Solvent Consider co-solvents (e.g., PEG300, Pluronic F-68) - REQUIRES VALIDATION Warm_Media->Co_Solvent Microscopy Visually inspect for precipitate under microscope Co_Solvent->Microscopy Vehicle_Control Always include a DMSO vehicle control Microscopy->Vehicle_Control Success Solution is clear, proceed with experiment Vehicle_Control->Success

Caption: A flowchart outlining the steps to troubleshoot this compound precipitation in cell culture media.

Simplified PGAM1 Signaling Pathway

G cluster_0 Upstream Regulation cluster_1 PGAM1 Function cluster_2 Downstream Effects PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway PGAM1 PGAM1 PI3K_Akt_mTOR->PGAM1 activates Glycolysis Glycolysis (3-PG -> 2-PG) PGAM1->Glycolysis PPP Pentose Phosphate Pathway PGAM1->PPP regulates Wnt_Beta_Catenin Wnt/β-catenin Pathway PGAM1->Wnt_Beta_Catenin activates Pgam1_IN_2 This compound Pgam1_IN_2->PGAM1 inhibits Biosynthesis Macromolecule Biosynthesis Glycolysis->Biosynthesis PPP->Biosynthesis Cell_Pro Cell Proliferation Biosynthesis->Cell_Pro Metastasis Metastasis Wnt_Beta_Catenin->Metastasis Cell_Pro->Metastasis

Caption: A diagram illustrating the role of PGAM1 in cellular pathways and the inhibitory action of this compound.

References

Identifying and mitigating Pgam1-IN-2 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pgam1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of Phosphoglycerate Mutase 1 (PGAM1) with a reported IC50 of 2.1 μM.[1] PGAM1 is a key glycolytic enzyme that catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[2][3] By inhibiting PGAM1, this compound is expected to disrupt glycolysis, leading to an accumulation of 3-PG and a reduction in 2-PG.[4] This can impact cellular metabolism, including the pentose phosphate pathway (PPP) and serine biosynthesis, ultimately affecting cancer cell proliferation and growth.[3][4]

Q2: Beyond glycolysis, what are the other known functions of PGAM1 that could be affected by this compound?

A2: PGAM1 has several non-glycolytic functions that are independent of its metabolic activity.[2][5] These include:

  • DNA Damage Repair: PGAM1 can translocate to the nucleus and is involved in homologous recombination repair of DNA double-strand breaks.[6] It has been shown to interact with WIP1 phosphatase, thereby regulating the ATM/Chk1/Chk2 signaling pathway.[7][8][9][10]

  • Cytoskeletal Dynamics and Cell Migration: PGAM1 can interact with cytoskeletal proteins like α-smooth muscle actin (ACTA2), influencing actin filament assembly and promoting cancer cell migration.[11]

  • Signaling Pathways: PGAM1 is a downstream target of the PI3K/Akt/mTOR pathway and can also influence the Wnt/β-catenin pathway.[2][12][13]

It is crucial to consider these non-glycolytic roles when interpreting experimental results, as phenotypes related to these functions are likely on-target effects of PGAM1 inhibition.

Q3: Are there known off-targets for this compound?

A3: Currently, there is no publicly available, comprehensive selectivity profile (e.g., a kinome scan) specifically for this compound. While some PGAM1 inhibitors are reported to have high specificity, off-target effects are a common challenge with small molecule inhibitors.[14][15] Therefore, it is recommended to empirically determine and validate the on- and off-target effects of this compound within your experimental system.

Q4: What is the difference between an on-target and an off-target effect?

A4:

  • On-target effects are the direct consequences of the inhibitor binding to its intended target (PGAM1). This includes both the expected metabolic changes and the less obvious non-glycolytic functions of PGAM1.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound.

Issue 1: Unexpected or inconsistent phenotypic results after this compound treatment.

This is a common issue that can arise from either uncharacterized on-target functions of PGAM1 or genuine off-target effects of the inhibitor.

Logical Flow for Troubleshooting Unexpected Phenotypes

G A Start: Unexpected Phenotype Observed B Step 1: Confirm Target Engagement (CETSA) A->B C Step 2: Validate On-Target Phenotype (Genetic Knockdown) B->C Target engagement confirmed H Does genetic knockdown replicate the phenotype? C->H D Step 3: Use a Structurally Different Inhibitor I Does the other inhibitor replicate the phenotype? D->I E Step 4: Identify Off-Targets (Proteome-wide Profiling) G Conclusion: Phenotype is Likely Off-Target E->G F Conclusion: Phenotype is Likely On-Target H->D Yes H->E No I->F Yes I->G No TPP_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_proteomics Proteomics cluster_analysis Data Analysis A 1. Treat cells with This compound or Vehicle B 2. Aliquot and heat across a temperature gradient A->B C 3. Lyse cells and isolate soluble proteins B->C D 4. Protein digestion and TMT labeling C->D E 5. LC-MS/MS Analysis D->E F 6. Identify and quantify proteins E->F G 7. Plot melting curves for each protein F->G H 8. Identify proteins with significant thermal shifts (ΔTm) G->H PGAM1_Pathways PI3K PI3K/Akt/mTOR Pathway PGAM1 PGAM1 PI3K->PGAM1 regulates Glycolysis Glycolysis PPP Pentose Phosphate Pathway (PPP) Glycolysis->PPP provides substrate Serine Serine Biosynthesis Glycolysis->Serine provides substrate PGAM1->Glycolysis catalyzes 3-PG to 2-PG Wnt Wnt/β-catenin Pathway PGAM1->Wnt modulates DNARepair DNA Damage Repair (ATM/Chk Pathway) PGAM1->DNARepair activates via WIP1 interaction Cytoskeleton Cytoskeletal Dynamics (Actin Assembly) PGAM1->Cytoskeleton interacts with

References

Optimizing Pgam1-IN-2 Concentration for Maximum Efficacy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pgam1-IN-2, a potent inhibitor of Phosphoglycerate Mutase 1 (PGAM1). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments for maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of the glycolytic enzyme PGAM1. PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). By inhibiting PGAM1, this compound causes an accumulation of 3-PG and a reduction in 2-PG. This disruption in the glycolytic pathway leads to decreased glycolysis, reduced flux through the pentose phosphate pathway (PPP), and impaired anabolic biosynthesis, ultimatelyattenuating cancer cell proliferation.[1][2]

Q2: What is a recommended starting concentration for this compound in cell-based assays?

A2: Based on available data, a good starting point for cell-based assays would be in the range of 10-50 µM. The IC50 for this compound in inhibiting H1299 cell proliferation has been reported as 33.8 ± 6.1 µM.[3] However, the optimal concentration is cell-line dependent and should be determined empirically through a dose-response experiment.

Q3: How should I prepare and store this compound?

A3: this compound is typically provided as a solid. For in vitro experiments, it is recommended to dissolve it in a suitable solvent like DMSO to create a stock solution. For in vivo studies, specific formulation protocols should be followed. Always refer to the manufacturer's datasheet for detailed instructions on solubility and storage to maintain the compound's stability.

Q4: What are the expected downstream effects of treating cells with this compound?

A4: Treatment with this compound is expected to lead to:

  • An increase in the intracellular concentration of 3-phosphoglycerate (3-PG).[1]

  • A decrease in the intracellular concentration of 2-phosphoglycerate (2-PG).[1]

  • A reduction in lactate and pyruvate production.[1]

  • Inhibition of pathways reliant on glycolytic intermediates, such as the pentose phosphate pathway and serine biosynthesis.[1]

  • Decreased cell proliferation and viability in cancer cells that are highly dependent on glycolysis.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low efficacy observed Suboptimal concentration: The concentration of this compound may be too low for the specific cell line being used.Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal IC50 for your cell line.
Cell line resistance: The cell line may not be highly dependent on the PGAM1-mediated glycolytic pathway for survival.Consider using a different cell line known to be sensitive to glycolytic inhibitors. You can also assess the baseline expression of PGAM1 in your cells; higher expression may correlate with greater sensitivity.
Compound instability: this compound may have degraded due to improper storage or handling.Ensure the compound is stored as recommended by the manufacturer. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
High variability between replicates Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results.Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for accurate dispensing.
Edge effects in microplates: Wells on the periphery of the plate are prone to evaporation, which can affect cell growth and compound concentration.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Incomplete dissolution of this compound: The compound may not be fully dissolved in the culture medium.After adding the inhibitor to the medium, gently mix by pipetting or swirling to ensure complete dissolution before adding to the cells.
Unexpected off-target effects High concentration of this compound: Using excessively high concentrations can lead to non-specific toxicity.Use the lowest effective concentration determined from your dose-response experiments.
Compound promiscuity: While this compound is designed to be specific for PGAM1, off-target effects can never be fully excluded.Consider using a negative control compound with a similar chemical structure but no activity against PGAM1 to differentiate between on-target and off-target effects. Additionally, siRNA-mediated knockdown of PGAM1 can be used to confirm that the observed phenotype is due to PGAM1 inhibition.

Quantitative Data Summary

Parameter Value Cell Line / System Reference
IC50 (PGAM1 enzyme inhibition) 2.1 µMIn vitro enzyme assay[3]
IC50 (Cell Proliferation) 33.8 ± 6.1 µMH1299 (Human non-small cell lung carcinoma)[3]

Experimental Protocols

Cell Viability Assay (MTT/CCK-8)

This protocol is a general guideline for determining the effect of this compound on cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well cell culture plates

  • MTT or CCK-8 reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a serial dilution of this compound in complete medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.

    • For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Lactate Production Assay

This protocol provides a method to measure the effect of this compound on lactate secretion, a key indicator of glycolytic activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 24-well or 6-well cell culture plates

  • Lactate assay kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 24-well or 6-well plate and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound (and a vehicle control) for the chosen duration (e.g., 24 hours).

  • Sample Collection:

    • Collect the cell culture medium from each well.

    • Centrifuge the medium to remove any detached cells or debris.

  • Lactate Measurement:

    • Follow the instructions provided with your lactate assay kit. This typically involves preparing a standard curve with known lactate concentrations.

    • Add the collected medium samples and standards to a 96-well plate.

    • Add the reaction mix from the kit to each well and incubate as instructed.

  • Data Acquisition and Analysis:

    • Measure the absorbance or fluorescence using a microplate reader.

    • Determine the lactate concentration in each sample by comparing the readings to the standard curve.

    • Normalize the lactate concentration to the cell number or total protein content in the corresponding well to account for differences in cell density.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding inhibitor_prep This compound Preparation treatment Inhibitor Treatment inhibitor_prep->treatment cell_seeding->treatment viability Cell Viability Assay (MTT/CCK-8) treatment->viability lactate Lactate Production Assay treatment->lactate metabolite Metabolite Analysis (3-PG/2-PG) treatment->metabolite western Western Blot treatment->western ic50 IC50 Determination viability->ic50 statistical Statistical Analysis lactate->statistical metabolite->statistical western->statistical

Caption: Experimental workflow for evaluating this compound efficacy.

signaling_pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_serine Serine Biosynthesis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P Ribose5P Ribose-5-P G6P->Ribose5P PPP F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate Serine Serine PG3->Serine Serine Synthesis PGAM1 PGAM1 PG3->PGAM1 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate Pyruvate->Lactate PGAM1->PG2 Pgam1_IN_2 This compound Pgam1_IN_2->PGAM1

Caption: PGAM1's role in glycolysis and its inhibition by this compound.

References

Pgam1-IN-2 degradation and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage best practices for Pgam1-IN-2. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial to maintain its stability and activity. Recommendations for both solid and solution forms are summarized below.

FormStorage TemperatureDurationRecommendations
Solid-20°CUp to 1 yearStore in a tightly sealed container, protected from light and moisture.
Stock Solution-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Use a suitable solvent such as DMSO.[1]
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound is an inhibitor of Phosphoglycerate Mutase 1 (PGAM1), a key enzyme in the glycolytic pathway. PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). By inhibiting PGAM1, this compound disrupts glycolysis, leading to a decrease in downstream metabolites essential for cell proliferation and survival. This disruption of cellular metabolism makes PGAM1 a target for diseases that exhibit altered metabolic states, such as cancer.

Q3: In which signaling pathways is PGAM1 involved?

A3: PGAM1 is a central enzyme in glycolysis and its activity is interconnected with several key signaling pathways that regulate cell growth, proliferation, and metabolism. These include the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and promotes glycolysis.

PGAM1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_glycolysis Glycolysis cluster_downstream Downstream Effects PI3K/Akt/mTOR PI3K/Akt/mTOR PGAM1 PGAM1 PI3K/Akt/mTOR->PGAM1 Activates Glucose Glucose 3-PG 3-PG Glucose->3-PG 3-PG->PGAM1 2-PG 2-PG PGAM1->2-PG Pyruvate Pyruvate 2-PG->Pyruvate Cell Proliferation Cell Proliferation Pyruvate->Cell Proliferation Cell Survival Cell Survival Pyruvate->Cell Survival This compound This compound This compound->PGAM1 Inhibits

Caption: PGAM1 in the Glycolytic Pathway and its Inhibition by this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue Potential Cause Recommended Solution
Inconsistent or lower than expected inhibitory activity Degradation of this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.- Ensure this compound is stored at the recommended temperature (-80°C for long-term).- Aliquot stock solutions to minimize freeze-thaw cycles.[1]- Prepare fresh working solutions for each experiment.
Precipitation of the inhibitor: The inhibitor may precipitate out of solution, especially at higher concentrations or in aqueous buffers.- Confirm the solubility of this compound in your experimental buffer. You may need to use a co-solvent like DMSO.- Visually inspect solutions for any precipitate before use. If observed, gently warm and vortex to redissolve.
Incorrect concentration: Errors in dilution calculations or pipetting can lead to inaccurate final concentrations.- Double-check all calculations for preparing working solutions.- Use calibrated pipettes for accurate volume measurements.
High background signal in enzymatic assays Interference with detection method: this compound might have intrinsic fluorescence or absorbance at the wavelength used for detection.- Run a control experiment with the inhibitor alone (no enzyme) to measure its background signal.- Subtract the background signal from your experimental readings.
Non-specific inhibition: At high concentrations, the inhibitor may non-specifically interact with other components of the assay.- Perform a dose-response curve to determine the optimal concentration range for specific inhibition.- Include appropriate positive and negative controls in your assay.
Variability between experimental replicates Incomplete dissolution of solid this compound: If the solid compound is not fully dissolved when preparing the stock solution, it can lead to inconsistent concentrations.- Ensure the solid is completely dissolved in the solvent by vortexing and visual inspection before making further dilutions.
Adsorption to plasticware: Small molecules can sometimes adsorb to the surface of plastic tubes or plates.- Use low-retention plasticware for preparing and storing inhibitor solutions.- Prepare solutions fresh and use them promptly.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable and accurate stock solution of this compound.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, low-retention microcentrifuge tubes

  • Calibrated micropipettes and tips

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of DMSO to the vial of this compound.

  • Vortex the solution thoroughly until the solid is completely dissolved. Visually inspect for any remaining particles.

  • Aliquot the stock solution into smaller volumes in sterile, low-retention microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Assessment of this compound Stability by LC-MS

Objective: To evaluate the stability of this compound in a specific experimental buffer over time.

Materials:

  • This compound stock solution (in DMSO)

  • Experimental buffer (e.g., cell culture medium, assay buffer)

  • High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (LC-MS)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phases (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

Procedure:

  • Prepare a working solution of this compound in the experimental buffer at the final desired concentration.

  • Immediately after preparation (t=0), take an aliquot of the solution and inject it into the LC-MS system to obtain an initial measurement of the peak area corresponding to this compound.

  • Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and analyze them by LC-MS.

  • Monitor the peak area of the parent this compound compound at each time point.

  • Look for the appearance of new peaks, which may indicate degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial measurement at t=0.

Stability_Assessment_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Prepare_Working_Solution Prepare this compound working solution in buffer t0_Analysis t=0 LC-MS Analysis (Initial Measurement) Prepare_Working_Solution->t0_Analysis Incubation Incubate at experimental conditions Prepare_Working_Solution->Incubation Data_Analysis Analyze Peak Areas: - Parent Compound - Potential Degradants t0_Analysis->Data_Analysis Time_Point_Analysis Time Points (t=x) LC-MS Analysis Incubation->Time_Point_Analysis Time_Point_Analysis->Data_Analysis Conclusion Determine Stability Profile Data_Analysis->Conclusion

Caption: Workflow for Assessing this compound Stability using LC-MS.

References

Interpreting unexpected results from Pgam1-IN-2 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Pgam1-IN-2, a phosphoglycerate mutase 1 (PGAM1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of phosphoglycerate mutase 1 (PGAM1), a key enzyme in the glycolytic pathway.[1] PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[2][3][4][5][6] By inhibiting PGAM1, this compound disrupts glycolysis, leading to an accumulation of the upstream metabolite 3-PG and a depletion of the downstream metabolite 2-PG.[2][7] This metabolic disruption can lead to decreased cancer cell proliferation and tumor growth.[2][7]

Q2: What are the expected effects of this compound on cancer cells?

Treatment of cancer cells with this compound is expected to lead to:

  • Decreased glycolysis and lactate production: As a key glycolytic enzyme is inhibited, the overall flux of glycolysis should decrease.[2]

  • Altered metabolite levels: An increase in 3-phosphoglycerate (3-PG) and a decrease in 2-phosphoglycerate (2-PG) are direct consequences of PGAM1 inhibition.[2][7]

  • Inhibition of the pentose phosphate pathway (PPP): The accumulation of 3-PG can allosterically inhibit enzymes in the PPP, such as 6-phosphogluconate dehydrogenase.[2]

  • Reduced cell proliferation and tumor growth: By disrupting cellular metabolism, this compound can impede the growth of cancer cells.[2][7][8]

  • Induction of apoptosis: In some contexts, the metabolic stress induced by PGAM1 inhibition can lead to programmed cell death.[5]

Q3: What is the IC50 of this compound?

This compound has a reported IC50 of 2.1 μM for PGAM1 enzyme inhibition and an IC50 of 33.8 ± 6.1 μM for the proliferation of H1299 cancer cells.[1]

Q4: How should I prepare and store this compound?

For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution. For in vivo experiments, a suggested formulation involves dissolving the compound in a vehicle of DMSO, PEG300, Tween-80, and saline.[1] It is recommended to prepare fresh working solutions for in vivo use on the day of the experiment.[1] Always refer to the manufacturer's data sheet for specific storage and handling instructions.

Troubleshooting Guide

Unexpected Result 1: No or weak inhibition of cell proliferation.
Possible Cause Suggested Solution
Suboptimal concentration of this compound Perform a dose-response experiment to determine the optimal concentration for your cell line. The reported IC50 for H1299 cell proliferation is 33.8 ± 6.1 μM[1], but this can vary between cell lines.
Cell line is not dependent on glycolysis Some cancer cells may rely less on glycolysis and more on other metabolic pathways like oxidative phosphorylation. Assess the metabolic phenotype of your cell line.
Incorrect compound handling or storage Ensure this compound is properly dissolved and has been stored according to the manufacturer's recommendations to prevent degradation.
High cell seeding density High cell numbers can deplete the inhibitor from the media more quickly. Optimize cell seeding density for your proliferation assay.
Short incubation time The inhibitory effects on proliferation may take time to become apparent. Extend the incubation time with this compound (e.g., 48, 72 hours).
Unexpected Result 2: Discrepancy between enzymatic and cellular IC50 values.
Possible Cause Suggested Solution
Cell permeability issues This compound may have limited permeability into the specific cell line being used.
Efflux pump activity Cancer cells can express efflux pumps that actively remove small molecules, reducing the intracellular concentration of the inhibitor. Consider using efflux pump inhibitors as experimental controls.
Off-target effects at higher concentrations The effects observed at higher concentrations in cellular assays may be due to interactions with other cellular targets.
Cellular metabolism of the compound The inhibitor may be metabolized by the cells into an inactive form.
Unexpected Result 3: Cell death observed is not consistent with apoptosis.
Possible Cause Suggested Solution
Necrosis or other forms of cell death High concentrations of the inhibitor or prolonged exposure could induce non-apoptotic cell death. Use multiple assays to assess the mode of cell death (e.g., Annexin V/PI staining, caspase activation assays, analysis of PARP cleavage).
Off-target toxicity At higher concentrations, this compound might be causing general cellular toxicity through off-target effects.
Unexpected Result 4: Inconsistent results between experiments.
Possible Cause Suggested Solution
Variability in cell culture conditions Maintain consistent cell passage number, confluency, and media composition.
Inconsistent inhibitor preparation Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
Assay variability Ensure consistent incubation times, reagent concentrations, and instrument settings for all assays.
Biological variability Account for inherent biological variability by including appropriate biological and technical replicates.

Experimental Protocols

Cell Viability Assay (MTT/CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture media. Remove the old media from the wells and add the media containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add MTT or CCK-8 reagent to each well according to the manufacturer's protocol.

  • Incubation: Incubate the plate for the time specified in the reagent protocol to allow for the colorimetric reaction to occur.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for PGAM1 Target Engagement
  • Cell Lysis: Treat cells with this compound at various concentrations and for different durations. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against PGAM1 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of proteins of interest. A downstream marker of PGAM1 inhibition, such as the phosphorylation status of related signaling proteins, could also be assessed.

Visualizations

PGAM1_Signaling_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP F16BP Fructose-1,6-BP F6P->F16BP DHAP_G3P DHAP / GAP F16BP->DHAP_G3P BPG13 1,3-BPG DHAP_G3P->BPG13 PG3 3-PG BPG13->PG3 PG3->PPP Inhibition by 3-PG accumulation PGAM1 PGAM1 PG3->PGAM1 Substrate PG2 2-PG PEP PEP PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate Ribose5P Ribose-5-P PPP->Ribose5P NADPH NADPH PPP->NADPH PGAM1->PG2 Product Pgam1_IN_2 This compound Pgam1_IN_2->PGAM1 Inhibition

Caption: PGAM1's role in glycolysis and its inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Concentration Verify this compound Concentration and Activity Start->Check_Concentration Check_Cells Assess Cell Line Characteristics Start->Check_Cells Check_Protocol Review Experimental Protocol Start->Check_Protocol Solution Implement Corrective Actions Check_Concentration->Solution Check_Cells->Solution Check_Protocol->Solution Off_Target Investigate Potential Off-Target Effects Off_Target->Solution Solution->Off_Target If issues persist

Caption: A workflow for troubleshooting unexpected experimental results.

Logical_Relationship Pgam1_Inhibition This compound PGAM1_Activity PGAM1 Activity Pgam1_Inhibition->PGAM1_Activity Inhibits Glycolysis Glycolysis PGAM1_Activity->Glycolysis Drives Cell_Proliferation Cell Proliferation Glycolysis->Cell_Proliferation Supports

Caption: The logical relationship between this compound and cell proliferation.

References

How to address Pgam1-IN-2 cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Pgam1-IN-2, with a specific focus on addressing and mitigating cytotoxicity in normal cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of Phosphoglycerate Mutase 1 (PGAM1), a key enzyme in the glycolytic pathway.[1] PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[2][3] By inhibiting PGAM1, this compound disrupts the normal flow of glycolysis. This disruption leads to an accumulation of the substrate 3-PG and a depletion of the product 2-PG.[2] This metabolic interference can subsequently affect downstream pathways that rely on glycolytic intermediates, such as the pentose phosphate pathway (PPP) and serine biosynthesis, ultimately hindering cell proliferation and growth.[2][4]

Q2: Why is this compound expected to be more cytotoxic to cancer cells than normal cells?

A2: The selectivity of this compound is primarily based on the "Warburg effect," a metabolic characteristic of many cancer cells.[1][2] Unlike most normal cells, which primarily use mitochondrial oxidative phosphorylation for energy production, cancer cells often exhibit a high rate of glycolysis even in the presence of oxygen.[1][2] This increased reliance on glycolysis makes them particularly vulnerable to inhibitors of this pathway. Furthermore, PGAM1 is frequently overexpressed in a wide range of cancer tissues compared to their normal counterparts.[3][5][6][7] This differential expression creates a therapeutic window, allowing for a concentration of this compound that is toxic to cancer cells but has minimal effect on normal cells with lower PGAM1 expression and less dependence on glycolysis.

Q3: I am observing high cytotoxicity in my normal (non-cancerous) cell line controls. What are the potential causes?

A3: High cytotoxicity in normal cells can stem from several factors:

  • Inappropriate Concentration: The concentration of this compound may be too high. Small molecule inhibitors often require concentrations in the micromolar range to be effective in cells, but an excessive dose can lead to off-target effects and toxicity in normal cells.[8]

  • Prolonged Exposure Time: The duration of exposure might be too long. Continuous exposure can overwhelm the metabolic flexibility of normal cells.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.[9] It is crucial to ensure the final concentration of the solvent in the culture medium is non-toxic.

  • High PGAM1 Expression in "Normal" Cells: Some immortalized or rapidly dividing "normal" cell lines may exhibit higher than expected rates of glycolysis and PGAM1 expression, making them more sensitive to the inhibitor than primary cells or tissues.[10]

  • Assay-Related Artifacts: The cytotoxicity assay itself could be producing artifacts. For example, the density at which cells are seeded can influence their sensitivity to a drug and affect the calculated IC50 value in an MTT assay.[11]

Q4: How can I determine the optimal concentration of this compound to maximize cancer cell-specific cytotoxicity while minimizing effects on normal cells?

A4: To determine the optimal concentration and establish a therapeutic window, you should perform a dose-response analysis on both your cancer cell line and a relevant normal cell line control.

  • Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from 10 nM to 100 µM in half-log steps) on both cell types.[9]

  • Calculate IC50 Values: Determine the half-maximal inhibitory concentration (IC50) for both the cancer and normal cell lines. The IC50 is the concentration of the inhibitor that reduces cell viability by 50%.[12]

  • Determine the Selectivity Index (SI): The SI is a quantitative measure of a compound's selectivity. It is calculated by dividing the IC50 value in the normal cell line by the IC50 value in the cancer cell line (SI = IC50 Normal / IC50 Cancer). A higher SI value indicates greater selectivity for the cancer cells.

  • Select a Working Concentration: Choose a concentration that is effective against the cancer cell line but has minimal impact on the normal cells, based on your dose-response curves and calculated SI.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and the expression of its target, PGAM1.

Table 1: this compound Inhibitory Activity

Target Cell Line / System IC50 Value
PGAM1 (Enzyme) Biochemical Assay 2.1 µM
H1299 (Lung Cancer) Cell Proliferation Assay 33.8 ± 6.1 µM

| Normal Cell Lines | Not Publicly Available | Data not available |

Note: There is currently no publicly available data on the IC50 of this compound across a panel of normal cell lines. Researchers should determine this empirically for their specific cell models.

Table 2: Summary of PGAM1 Expression in Human Tissues

Cancer Type PGAM1 Expression in Tumor vs. Adjacent Normal Tissue
Gastric Cancer Significantly higher in cancer tissue.[5]
Glioma Significantly higher in glioma tissue compared to normal brain tissue.[13]
Ovarian Cancer Higher expression in paclitaxel-resistant ovarian cancer tissues.[7]

| Pan-Cancer Analysis | Aberrantly overexpressed in most tumor types compared to normal tissues.[6] |

Visualizations

Signaling Pathway and Point of Inhibition

G Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis ThreePG 3-Phosphoglycerate (3-PG) Glycolysis->ThreePG PPP Pentose Phosphate Pathway (PPP) Glycolysis->PPP PGAM1 PGAM1 ThreePG->PGAM1 TwoPG 2-Phosphoglycerate (2-PG) PGAM1->TwoPG Biosynthesis Nucleotide & Lipid Biosynthesis TwoPG->Biosynthesis PPP->Biosynthesis Inhibitor This compound Inhibitor->PGAM1

Caption: this compound inhibits PGAM1, disrupting glycolysis and downstream biosynthetic pathways.

Troubleshooting Workflow for High Cytotoxicity

G Start High Cytotoxicity Observed in Normal Cells CheckConc Verify this compound Concentration & Purity Start->CheckConc CheckSolvent Check Final Solvent (DMSO) Concentration CheckConc->CheckSolvent DoseResponse Perform Dose-Response (Cancer vs. Normal Cells) CheckSolvent->DoseResponse ReduceTime Reduce Incubation Time DoseResponse->ReduceTime OptimizeDensity Optimize Cell Seeding Density ReduceTime->OptimizeDensity Result Select Optimal Concentration & Conditions for Experiment OptimizeDensity->Result

Caption: A step-by-step workflow for troubleshooting unexpected cytotoxicity in normal cells.

The Therapeutic Window Concept

G NormalCells Normal Cells (Low PGAM1 Expression) CancerCells Cancer Cells (High PGAM1 Expression) LowDose Low [this compound] LowDose->NormalCells No Significant Cytotoxicity LowDose->CancerCells Limited Cytotoxicity TherapeuticDose Therapeutic Window [this compound] TherapeuticDose->NormalCells Minimal Cytotoxicity TherapeuticDose->CancerCells Significant Cytotoxicity HighDose High [this compound] HighDose->NormalCells Cytotoxicity HighDose->CancerCells Cytotoxicity

Caption: The therapeutic window exploits differential PGAM1 expression for selective cytotoxicity.

Experimental Protocols

Protocol: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to measure the cytotoxic effect of this compound on adherent cell lines and calculate the IC50 value.[14]

1. Reagent Preparation

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C.

  • MTT Solution (5 mg/mL): Dissolve 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution using a 0.22 µm filter and store protected from light at 4°C for up to a month or -20°C for longer periods.[14]

  • Solubilization Solution: Use sterile, cell culture-grade DMSO to dissolve the formazan crystals.

2. Experimental Procedure

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Dilute the cells in fresh culture medium to the desired seeding density (this should be optimized for each cell line to ensure cells are still in logarithmic growth at the end of the assay).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for "no cell" controls (medium only) to serve as a background blank.

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium from your stock solution. It is common to perform dilutions in a separate plate first.

    • Carefully remove the medium from the wells of the cell plate and replace it with 100 µL of the medium containing the various concentrations of this compound.

    • Include "vehicle control" wells that receive medium with the same final concentration of DMSO as the highest drug concentration wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (including controls).[14]

    • Gently mix the plate and return it to the 37°C incubator for 3-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[14]

    • Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete solubilization.[14]

  • Absorbance Reading:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 590 nm, depending on the specific protocol recommendations.[14]

3. Data Analysis

  • Background Subtraction: Subtract the average absorbance of the "no cell" control wells from all other readings.

  • Calculate Percent Viability: Normalize the data to the vehicle control.

    • Percent Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100

  • Determine IC50: Plot the percent viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (like GraphPad Prism) to calculate the IC50 value.

References

Technical Support Center: Overcoming Resistance to Pgam1-IN-2 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the phosphoglycerate mutase 1 (PGAM1) inhibitor, Pgam1-IN-2, in cancer cell experiments.

FAQs: Understanding and Overcoming this compound Resistance

Q1: What is the primary mechanism of action of this compound?

This compound is an inhibitor of phosphoglycerate mutase 1 (PGAM1), a key enzyme in the glycolytic pathway.[1] PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[2] By inhibiting PGAM1, this compound disrupts glycolysis, leading to an accumulation of 3-PG and a depletion of 2-PG. This disruption hampers cancer cells' ability to produce ATP and essential precursors for biosynthesis, thereby inhibiting cell proliferation.[3]

Q2: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?

While specific resistance mechanisms to this compound are still under investigation, resistance to glycolytic inhibitors in cancer cells can arise from several general mechanisms:

  • Metabolic Reprogramming: Cancer cells can adapt to the inhibition of glycolysis by shifting their energy production to alternative pathways. A common mechanism is the increased reliance on mitochondrial oxidative phosphorylation (OXPHOS) or the upregulation of fatty acid oxidation.[4]

  • Activation of Bypass Pathways: Cells may upregulate pathways that can compensate for the block in glycolysis. For instance, enhanced glutaminolysis can fuel the TCA cycle to maintain energy production and biosynthesis.[5]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[6]

  • Target Alteration: Although less common for small molecule inhibitors, mutations in the PGAM1 gene could potentially alter the drug-binding site, reducing the inhibitory effect of this compound.

  • Upregulation of Pro-survival Signaling: Activation of alternative survival pathways, such as the PI3K/Akt/mTOR pathway, can promote cell survival despite the metabolic stress induced by this compound.[2]

Q3: Our new cancer cell line shows intrinsic resistance to this compound. What could be the underlying reasons?

Intrinsic resistance to this compound may be due to the cancer cell line's inherent metabolic phenotype. Some cancer cells are less reliant on glycolysis and have a greater dependence on oxidative phosphorylation for energy production. These cells would be less sensitive to the effects of a glycolytic inhibitor like this compound. Additionally, some cancer types may have baseline high expression of drug efflux pumps or possess specific genetic alterations that confer resistance.

Q4: What strategies can we employ to overcome resistance to this compound?

Several strategies can be explored to overcome resistance:

  • Combination Therapy: Combining this compound with inhibitors of compensatory metabolic pathways can be highly effective. For example, co-treatment with an inhibitor of fatty acid oxidation or an OXPHOS inhibitor can create a synthetic lethal effect.

  • Synergistic Drug Combinations: this compound can be used to sensitize cancer cells to other chemotherapeutic agents or targeted therapies. For instance, by disrupting glycolysis, this compound may render cancer cells more susceptible to drugs that induce oxidative stress.[2]

  • Inhibition of Drug Efflux Pumps: The use of ABC transporter inhibitors, such as verapamil or tariquidar, can increase the intracellular concentration of this compound and restore its efficacy.

  • Targeting Downstream Signaling: Combining this compound with inhibitors of pro-survival signaling pathways that are activated in response to metabolic stress may enhance its anti-cancer effects.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values for this compound
Observed Issue Potential Cause Troubleshooting Steps
High variability in IC50 values between experiments.Cell Culture Conditions: Inconsistent cell passage number, seeding density, or cell health.- Use cells within a consistent and low passage number range.- Ensure uniform cell seeding density across all wells.- Regularly check for mycoplasma contamination.[7]- Monitor cell viability and morphology before and during the experiment.
Drug Preparation and Storage: Degradation of this compound due to improper storage or handling.- Prepare fresh stock solutions of this compound regularly.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]- Store stock solutions at -80°C for long-term storage and -20°C for short-term storage.[1]
Assay Conditions: Variations in incubation time, reagent concentrations, or plate reader settings.- Optimize and standardize the incubation time for the cell viability assay.[8]- Ensure accurate and consistent dilution of this compound.- Use a consistent protocol for the cell viability assay (e.g., MTT, MTS, or CellTiter-Glo).
IC50 values are significantly higher than expected.Drug Solubility Issues: Precipitation of this compound in the cell culture medium.- Prepare a concentrated stock solution in a suitable solvent like DMSO.[1]- Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and consistent across all wells.- Visually inspect the medium for any signs of precipitation.
Cell Line Resistance: The cell line may have intrinsic or acquired resistance.- Refer to the FAQs on resistance mechanisms.- Consider using a sensitive control cell line for comparison.
Guide 2: Developing this compound Resistant Cell Lines
Observed Issue Potential Cause Troubleshooting Steps
High levels of cell death during the initial stages of resistance induction.Initial Drug Concentration is Too High: The starting concentration of this compound is excessively toxic.- Start with a concentration at or below the IC20 (the concentration that inhibits 20% of cell growth).[9]- Gradually increase the drug concentration in small increments (e.g., 1.5 to 2-fold) as the cells adapt.[10]
Cells fail to acquire a stable resistant phenotype.Insufficient Drug Exposure Time: The duration of drug treatment is not long enough to select for resistant clones.- Maintain continuous exposure to the drug for several weeks or months.[11]- Passage the cells in the presence of the drug to maintain selective pressure.
Heterogeneous Cell Population: The parental cell line is a mixed population with varying sensitivities.- Consider isolating single-cell clones from the parental line before starting the resistance induction protocol.
Resistant phenotype is lost after removing the drug.Transient Resistance Mechanism: The resistance may be due to a transient adaptation rather than a stable genetic or epigenetic change.- Maintain a low concentration of this compound in the culture medium to preserve the resistant phenotype.- Periodically re-characterize the resistant cell line to confirm its phenotype.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from experiments with this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)Reference
H1299Non-small cell lung cancer33.8 ± 6.1[1]
Hypothetical Data
MCF-7Breast Cancer25.5 ± 4.2N/A
A549-ResistantNSCLC (this compound Resistant)>100N/A
PC-3Prostate Cancer42.1 ± 5.8N/A

Table 2: Effect of this compound on Glycolytic Parameters

Cell LineTreatmentGlycolysis (ECAR, mpH/min)Glycolytic Capacity (ECAR, mpH/min)
A549 (Parental)Vehicle50.2 ± 3.585.1 ± 6.2
This compound (IC50)22.8 ± 2.140.5 ± 3.9
A549 (Resistant)Vehicle48.9 ± 4.182.3 ± 7.5
This compound (IC50)45.3 ± 3.878.9 ± 6.8

Key Experimental Protocols

Protocol 1: Generation of this compound Resistant Cancer Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[10][12]

  • Determine the initial IC50: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line.

  • Initial Drug Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC10-IC20 for 48-72 hours.

  • Recovery: Replace the drug-containing medium with fresh, drug-free medium and allow the cells to recover and reach 70-80% confluency.

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold increments). At each new concentration, repeat the cycle of drug exposure and recovery.

  • Maintenance of Resistant Clones: Once cells are able to proliferate steadily in a high concentration of this compound (e.g., 5-10 times the initial IC50), they can be considered a resistant population. Maintain these cells in a medium containing a maintenance dose of the drug to preserve the resistant phenotype.

  • Characterization: Regularly characterize the resistant cell line by determining its IC50 for this compound and comparing it to the parental line. Analyze potential resistance mechanisms using techniques such as Western blotting, metabolic flux analysis, and gene expression profiling.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines the steps for a colorimetric MTT assay to determine the viability of cells treated with this compound.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis of PGAM1 and Downstream Effectors

This protocol provides a general procedure for analyzing protein expression levels by Western blotting.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., PGAM1, p-Akt, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 4: Metabolic Flux Analysis using Seahorse XF Analyzer

This protocol describes the use of a Seahorse XF Analyzer to measure the extracellular acidification rate (ECAR) as an indicator of glycolysis.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined density and allow them to adhere.

  • Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with L-glutamine and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Compound Loading: Load the injection ports of the sensor cartridge with the compounds for the Glycolysis Stress Test (glucose, oligomycin, and 2-deoxyglucose).

  • Seahorse XF Assay: Place the cell plate and the sensor cartridge in the Seahorse XF Analyzer and run the Glycolysis Stress Test protocol.

  • Data Analysis: Analyze the resulting ECAR measurements to determine key glycolytic parameters such as glycolysis, glycolytic capacity, and glycolytic reserve.[13]

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 This compound Mechanism of Action 3-PG 3-PG PGAM1 PGAM1 3-PG->PGAM1 2-PG 2-PG PGAM1->2-PG Catalyzes Glycolysis Glycolysis 2-PG->Glycolysis Continues This compound This compound This compound->PGAM1 Inhibits ATP & Biosynthesis ATP & Biosynthesis Glycolysis->ATP & Biosynthesis Leads to

Figure 1. Mechanism of action of this compound.

cluster_1 Troubleshooting Workflow for this compound Resistance Start Reduced Efficacy of This compound Observed Check_IC50 Is IC50 Consistent? Start->Check_IC50 Check_Resistance Is Cell Line Known to be Resistant? Check_IC50->Check_Resistance Yes Optimize_Assay Optimize Assay Conditions (See Guide 1) Check_IC50->Optimize_Assay No Investigate_Acquired Investigate Acquired Resistance Mechanisms Check_Resistance->Investigate_Acquired No Investigate_Intrinsic Investigate Intrinsic Resistance Mechanisms Check_Resistance->Investigate_Intrinsic Yes Metabolic_Analysis Metabolic Flux Analysis (Seahorse, LC-MS) Investigate_Acquired->Metabolic_Analysis Signaling_Analysis Western Blot for Survival Pathways Investigate_Acquired->Signaling_Analysis Efflux_Analysis ABC Transporter Expression/Activity Investigate_Acquired->Efflux_Analysis Investigate_Intrinsic->Metabolic_Analysis Develop_Strategy Develop Strategy to Overcome Resistance Metabolic_Analysis->Develop_Strategy Signaling_Analysis->Develop_Strategy Efflux_Analysis->Develop_Strategy

Figure 2. A logical workflow for troubleshooting resistance to this compound.

cluster_2 Potential Mechanisms of Acquired Resistance to this compound Pgam1_Inhibition This compound Inhibits PGAM1 Metabolic_Stress Metabolic Stress Pgam1_Inhibition->Metabolic_Stress Resistance_Mechanisms Resistance Mechanisms Metabolic_Stress->Resistance_Mechanisms Metabolic_Reprogramming Metabolic Reprogramming (e.g., Increased OXPHOS, Fatty Acid Oxidation) Resistance_Mechanisms->Metabolic_Reprogramming Bypass_Pathways Activation of Bypass Pathways (e.g., Glutaminolysis) Resistance_Mechanisms->Bypass_Pathways Drug_Efflux Increased Drug Efflux (e.g., ABC Transporters) Resistance_Mechanisms->Drug_Efflux Survival_Signaling Upregulation of Pro-survival Signaling (e.g., PI3K/Akt) Resistance_Mechanisms->Survival_Signaling Cell_Survival Resistant Cell Survival and Proliferation Metabolic_Reprogramming->Cell_Survival Bypass_Pathways->Cell_Survival Drug_Efflux->Cell_Survival Survival_Signaling->Cell_Survival

Figure 3. Potential compensatory pathways leading to this compound resistance.

References

Pgam1-IN-2 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pgam1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential stability issues of this compound in long-term experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges and ensure the reliability of your results.

FAQs: this compound Stability and Handling

This section addresses common questions regarding the stability and handling of this compound.

QuestionAnswer
What are the recommended storage conditions for this compound? For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1]. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes[1].
What is the recommended solvent for this compound? DMSO is the recommended solvent for this compound. It is soluble in DMSO up to 62.5 mg/mL (127.95 mM), though this may require sonication. Note that DMSO is hygroscopic, and it is best to use a fresh, unopened vial to ensure maximal solubility[1].
Is there any known instability of this compound in cell culture media? While specific public data on the half-life of this compound in cell culture media is limited, small molecule inhibitors can be susceptible to degradation under physiological conditions (37°C, aqueous environment). Factors such as pH, enzymatic activity in serum, and reactions with media components can affect its stability over time. It is advisable to perform stability tests under your specific experimental conditions.
How often should the cell culture media containing this compound be replaced in long-term experiments? Given the potential for degradation, it is recommended to replace the media with freshly prepared this compound every 24-48 hours in long-term experiments. This helps to maintain a consistent effective concentration of the inhibitor.
What are the potential signs of this compound degradation in my experiment? A gradual or sudden loss of the expected biological effect over time, even with consistent dosing, can be an indicator of inhibitor degradation. For example, if you observe an initial inhibition of cell proliferation followed by a recovery of growth in a continuous culture, it may suggest that the inhibitor is losing its activity.

Troubleshooting Guide: this compound Long-Term Experiments

This guide provides a step-by-step approach to troubleshoot common issues that may arise during long-term experiments with this compound.

Problem: Diminishing or inconsistent biological effect over time.

This is a primary concern in long-term experiments and could be due to inhibitor instability.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Question: Is your this compound stock solution properly stored?

    • Action: Ensure that your stock solution is stored at -80°C and has not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution from the powder.

  • Assess Stability in Experimental Conditions:

    • Question: Is this compound stable in your specific cell culture media at 37°C?

    • Action: Perform a stability study. A detailed protocol is provided below. This will help you determine the half-life of the inhibitor under your experimental conditions.

  • Optimize Media Replacement Schedule:

    • Question: How frequently are you replenishing the media containing this compound?

    • Action: Based on the stability data, you may need to increase the frequency of media changes to maintain an effective concentration of the inhibitor.

  • Consider Non-specific Binding:

    • Question: Could the inhibitor be binding to plasticware or serum proteins?

    • Action: While less common for many small molecules, significant non-specific binding can reduce the available concentration. Consider using low-binding plates. The impact of serum can be assessed in your stability study.

  • Evaluate Cellular Mechanisms of Resistance:

    • Question: Could the cells be developing resistance to this compound?

    • Action: This is a biological possibility in long-term cancer cell culture. This could involve upregulation of the PGAM1 target or activation of bypass pathways. Consider performing western blots to check PGAM1 expression levels over the course of your experiment.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound stock solution (in DMSO)

  • Your specific cell culture medium (with and without serum)

  • Incubator at 37°C with 5% CO2

  • HPLC-MS or a suitable analytical method to quantify this compound

  • Sterile microcentrifuge tubes or 96-well plates

Methodology:

  • Preparation of Samples:

    • Prepare a solution of this compound in your cell culture medium at the final concentration used in your experiments. Prepare two sets: one with serum and one without.

    • aliquot the solutions into sterile tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).

  • Incubation:

    • Place the tubes in a 37°C incubator. The T=0 sample should be immediately processed or frozen at -80°C.

  • Sample Collection and Analysis:

    • At each time point, remove the corresponding tubes from the incubator and immediately freeze them at -80°C to halt any further degradation.

    • Once all time points are collected, analyze the concentration of this compound in each sample using a validated analytical method like HPLC-MS.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Calculate the half-life (t½) of the inhibitor in the media, which is the time it takes for the concentration to decrease by 50%.

Visualizations

PGAM1 Signaling Pathway

Phosphoglycerate mutase 1 (PGAM1) is a key enzyme in the glycolytic pathway, catalyzing the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG)[2][3]. Its activity is crucial for coordinating glycolysis with other biosynthetic pathways like the pentose phosphate pathway (PPP) and serine synthesis. In many cancers, PGAM1 is upregulated and contributes to tumor growth and proliferation[2][4].

PGAM1_Signaling_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_serine Serine Synthesis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P Ribose5P Ribose-5-P (Nucleotide Synthesis) G6P->Ribose5P G6PD F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 Serine Serine PG3->Serine PHGDH PGAM1 PGAM1 PG3->PGAM1 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate TumorGrowth Tumor Growth & Proliferation Pyruvate->TumorGrowth Energy & Biosynthesis Ribose5P->TumorGrowth Serine->TumorGrowth PGAM1->PG2 Pgam1_IN_2 This compound Pgam1_IN_2->PGAM1 Inhibits mTOR mTOR Signaling mTOR->PGAM1 Upregulates

Caption: The role of PGAM1 in glycolysis and its downstream effects on tumor growth.

Experimental Workflow: this compound Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound in a laboratory setting.

Stability_Workflow start Start: Prepare this compound in Cell Culture Media aliquot Aliquot for each time point (T=0, 2, 4, 8, 24, 48h) start->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate collect Collect samples at each time point and freeze at -80°C incubate->collect analysis Analyze this compound concentration (e.g., HPLC-MS) collect->analysis data Plot concentration vs. time analysis->data halflife Calculate Half-Life (t½) data->halflife end End: Determine stability and optimize experimental protocol halflife->end

Caption: A workflow for determining the stability of this compound in cell culture media.

Troubleshooting Logic for this compound Experiments

This decision tree provides a logical approach to troubleshooting unexpected results in long-term experiments involving this compound.

Troubleshooting_Logic start Inconsistent or diminishing biological effect observed check_stock Is the stock solution valid? start->check_stock fresh_stock Prepare fresh stock and repeat experiment check_stock->fresh_stock No check_stability Is the inhibitor stable in your experimental conditions? check_stock->check_stability Yes run_stability Perform stability assay (Protocol 1) check_stability->run_stability Unsure check_resistance Could cells be developing resistance? check_stability->check_resistance Yes adjust_media Adjust media replacement schedule based on half-life run_stability->adjust_media analyze_target Analyze PGAM1 expression (e.g., Western Blot) check_resistance->analyze_target Yes conclusion Address potential biological resistance mechanisms check_resistance->conclusion No, consider other experimental variables analyze_target->conclusion

Caption: A decision tree for troubleshooting this compound stability issues in experiments.

References

Validation & Comparative

Validating On-Target Efficacy of Pgam1-IN-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the glycolytic enzyme Phosphoglycerate Mutase 1 (PGAM1), rigorous validation of inhibitor on-target efficacy is paramount. This guide provides a comparative analysis of Pgam1-IN-2 and other known PGAM1 inhibitors, supported by experimental data and detailed protocols to aid in the design and execution of validation studies.

Comparison of PGAM1 Inhibitors

A summary of the biochemical potency and cellular effects of this compound and its alternatives is presented below. This data is compiled from various studies to provide a comparative overview.

InhibitorTypeTargetIC50 (in vitro)Cellular EffectsReference
This compound Xanthone derivativePGAM12.1 µMInhibits proliferation of H1299 cells with an IC50 of 33.8 ± 6.1 µM.[1]
PGMI-004A Anthraquinone derivativePGAM113.1 µMDecreases 2-PG and increases 3-PG levels, reduces lactate production, and inhibits cancer cell proliferation.[2][3]
MJE3 Spiro-epoxidePGAM1Not reportedInhibits proliferation of human breast carcinoma cells. Covalently modifies Lysine 100 of PGAM1.[4]
EGCG Natural polyphenolPGAM10.49 ± 0.17 µMInhibits glycolysis and proliferation of cancer cells.[5]

Experimental Protocols for On-Target Validation

To rigorously validate the on-target efficacy of this compound, a multi-faceted approach employing biochemical, biophysical, and cellular assays is recommended.

PGAM1 Enzymatic Activity Assay

This assay directly measures the ability of an inhibitor to block the catalytic activity of PGAM1. A common method is a coupled enzyme assay.

Principle: The conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) by PGAM1 is coupled to the enolase and pyruvate kinase reactions. The resulting pyruvate is then converted to lactate by lactate dehydrogenase, which is accompanied by the oxidation of NADH to NAD+. The decrease in NADH is monitored spectrophotometrically at 340 nm.

Detailed Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 1 mM ADP, 0.2 mM NADH, 1 unit/mL enolase, 1 unit/mL pyruvate kinase, and 1 unit/mL lactate dehydrogenase.

  • Inhibitor Incubation: Add varying concentrations of this compound or other inhibitors to the reaction mixture. Include a DMSO control.

  • Enzyme Addition: Add purified recombinant human PGAM1 protein to the mixture.

  • Initiate Reaction: Start the reaction by adding the substrate, 3-phosphoglycerate.

  • Data Acquisition: Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular environment. The binding of a ligand, such as an inhibitor, can stabilize the target protein, leading to a shift in its thermal denaturation profile.

Principle: Cells are treated with the inhibitor or a vehicle control, followed by heating to a range of temperatures. The amount of soluble, non-denatured PGAM1 remaining at each temperature is then quantified, typically by Western blot.

Detailed Protocol:

  • Cell Treatment: Culture cells (e.g., H1299) to 80-90% confluency. Treat the cells with this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.

  • Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blot Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Normalize the protein concentrations for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for PGAM1.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for PGAM1 at each temperature for both the inhibitor-treated and vehicle-treated samples. Plot the percentage of soluble PGAM1 against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Metabolite Profiling using LC-MS/MS

Inhibition of PGAM1 is expected to cause an accumulation of its substrate, 3-phosphoglycerate (3-PG), and a depletion of its product, 2-phosphoglycerate (2-PG). These changes can be quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle: Cellular metabolites are extracted and separated by liquid chromatography, followed by detection and quantification using a mass spectrometer.

Detailed Protocol:

  • Cell Treatment and Metabolite Extraction:

    • Culture cells and treat them with this compound or a vehicle control for a defined period.

    • Rapidly quench metabolic activity by washing the cells with ice-cold saline.

    • Extract the metabolites using a cold solvent mixture, such as 80% methanol.

    • Scrape the cells and collect the extract.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Dry the metabolite extract under a stream of nitrogen and resuspend in a suitable solvent for LC-MS/MS analysis.

    • Inject the samples onto a liquid chromatography system equipped with a column suitable for separating polar metabolites (e.g., a HILIC column).

    • Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify 3-PG and 2-PG. Specific precursor-product ion transitions for each metabolite should be used for accurate quantification.

  • Data Analysis:

    • Calculate the peak areas for 3-PG and 2-PG in both inhibitor-treated and control samples.

    • Normalize the data to an internal standard and the total protein concentration or cell number.

    • Compare the relative levels of 3-PG and 2-PG between the treated and control groups. An increase in the 3-PG/2-PG ratio upon inhibitor treatment provides strong evidence of on-target PGAM1 inhibition.

Visualizing Pathways and Workflows

To further clarify the experimental logic and biological context, the following diagrams have been generated using the DOT language.

PGAM1_Signaling_Pathway cluster_glycolysis Glycolysis cluster_inhibitor Inhibitor Action cluster_downstream Downstream Effects 3_PG 3-Phosphoglycerate 2_PG 2-Phosphoglycerate 3_PG->2_PG PGAM1 Increased_3PG Increased 3-PG PEP Phosphoenolpyruvate 2_PG->PEP Enolase Decreased_2PG Decreased 2-PG Pyruvate Pyruvate PEP->Pyruvate Decreased_Glycolysis Decreased Glycolysis Pgam1_IN_2 This compound Pgam1_IN_2->3_PG Inhibits conversion to 2-PG

PGAM1 Signaling Pathway and Inhibition

CETSA_Workflow Start Start Cell_Culture Cell Culture (e.g., H1299) Start->Cell_Culture Treatment Treat with this compound or Vehicle Cell_Culture->Treatment Heating Heat to a Range of Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble and Insoluble Fractions Lysis->Centrifugation Western_Blot Western Blot for PGAM1 Centrifugation->Western_Blot Analysis Quantify Bands and Plot Melting Curves Western_Blot->Analysis End End Analysis->End

Cellular Thermal Shift Assay (CETSA) Workflow

Inhibitor_Comparison_Logic Pgam1_IN_2 This compound Biochemical_Assay Biochemical Potency (IC50) Pgam1_IN_2->Biochemical_Assay Cellular_Assay Cellular Efficacy (CETSA, Metabolite Profiling) Pgam1_IN_2->Cellular_Assay Alternatives Alternative Inhibitors (PGMI-004A, MJE3, EGCG) Alternatives->Biochemical_Assay Alternatives->Cellular_Assay Comparison Comparative Analysis Biochemical_Assay->Comparison Cellular_Assay->Comparison

Logic for Comparative Analysis

By employing these methodologies and comparative analyses, researchers can confidently validate the on-target efficacy of this compound and other PGAM1 inhibitors, paving the way for further preclinical and clinical development.

References

Specificity of Pgam1-IN-2: A Comparative Guide to Metabolic Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic inhibitor research, specificity is a paramount concern for therapeutic development and accurate experimental design. This guide provides a detailed comparison of Pgam1-IN-2 with other prominent metabolic inhibitors, focusing on their specificity, mechanisms of action, and available experimental data to support these claims.

Quantitative Comparison of Metabolic Inhibitors

The following table summarizes the key quantitative data for this compound and a selection of other metabolic inhibitors targeting glycolysis. This data is essential for comparing their potency and potential for off-target effects.

InhibitorPrimary TargetMechanism of ActionOn-Target Potency (IC50/Ki)Off-Target Effects/Selectivity Profile
This compound PGAM1Allosteric InhibitorIC50: 2.1 µM[1]Data from comprehensive selectivity panels (e.g., kinome scans) are not publicly available.
PGMI-004A PGAM1Allosteric InhibitorIC50: 13.1 µM, Ki: 3.91 µM[2][3]Reported to have no obvious off-target effects in the initial study[3].
KH3 PGAM1Allosteric InhibitorIC50: 105 nM[4]On-target activity confirmed by PGAM1 knockdown, but broad off-target screening data is not available[5][6].
2-Deoxy-D-glucose (2-DG) Hexokinase (HK)Competitive Inhibitor-Known to have off-target effects, including the activation of prosurvival pathways like PI3K/AKT signaling[7]. It also affects N-linked glycosylation[8].
3-Bromopyruvate (3-BP) Hexokinase II (HKII)Alkylating AgentKi: 2.4 mM[1][9][10]A reactive compound with the potential for multiple off-target effects due to its alkylating nature. It has been reported to inhibit a Tie2 kinase with an IC50 of 250 nM[9].
FX11 Lactate Dehydrogenase A (LDHA)Competitive InhibitorKi: 8 µM[11][12]Reported to be selective for LDHA over LDHB[13]. No specific off-target effects have been detailed in murine models[14].
Galloflavin Lactate Dehydrogenase (LDH)Non-competitive InhibitorKi: 5.46 µM (LDH-A), 15.06 µM (LDH-B)[15][16][17]To date, the inhibition of LDH is the only described biochemical effect[15].
TEPP-46 Pyruvate Kinase M2 (PKM2)ActivatorAC50: 92 nM[18]Highly selective for PKM2 over PKM1, PKR, and PKL[18]. However, some studies suggest potential off-target effects on PKM1[19].

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated using the DOT language.

PGAM1_Signaling_Pathway cluster_glycolysis Glycolysis cluster_pgam PGAM1 Catalyzed Step Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PGAM1 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate LDH Pgam1_IN_2 This compound Pgam1_IN_2->PG3 Inhibits

Caption: The role of PGAM1 in the glycolytic pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_specificity Specificity Assessment Workflow Compound Metabolic Inhibitor (e.g., this compound) Target_Assay In Vitro Target Enzyme Assay Compound->Target_Assay Determine On-Target Potency CETSA Cellular Thermal Shift Assay (CETSA) Compound->CETSA Confirm Target Engagement in Cells Kinome_Scan Kinome-wide Selectivity Panel Compound->Kinome_Scan Assess Off-Target Kinase Inhibition Metabolomics Cellular Metabolomics Analysis Compound->Metabolomics Analyze Global Metabolic Changes

Caption: A generalized experimental workflow for assessing the specificity of metabolic inhibitors.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is critical. Below are detailed protocols for key assays used to characterize the specificity of metabolic inhibitors.

In Vitro PGAM1 Activity Assay

This assay measures the enzymatic activity of PGAM1 and the inhibitory potential of compounds like this compound.

Materials:

  • Recombinant human PGAM1 protein

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM EDTA

  • 3-Phosphoglycerate (3-PG) substrate

  • Enolase

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • NADH

  • ADP

  • This compound or other test compounds

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, enolase, PK, LDH, NADH, and ADP.

  • Add the test compound (e.g., this compound) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).

  • Add recombinant PGAM1 to all wells except for a no-enzyme control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the substrate, 3-PG, to all wells.

  • Immediately measure the decrease in absorbance at 340 nm every minute for 30-60 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the conversion of 2-PG to lactate.

  • Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular context.

Materials:

  • Cultured cells expressing the target protein (e.g., PGAM1)

  • This compound or other test compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot apparatus, antibodies against the target protein and a loading control)

Procedure:

  • Culture cells to ~80% confluency.

  • Treat the cells with the test compound at the desired concentration or with a vehicle control for a specified time (e.g., 1-2 hours).

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat the samples to a range of temperatures in a thermal cycler for a fixed time (e.g., 3 minutes). A typical temperature gradient would be from 37°C to 70°C.

  • Cool the samples on ice and then lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein in the supernatant by Western blotting or other protein detection methods.

  • A shift in the melting curve of the target protein in the presence of the compound compared to the vehicle control indicates target engagement.

Cellular Metabolomics Analysis

This protocol outlines the steps for analyzing changes in the cellular metabolome upon treatment with a metabolic inhibitor.

Materials:

  • Cultured cells

  • This compound or other test compounds

  • Ice-cold 80% methanol

  • Cell scraper

  • Centrifuge

  • Lyophilizer or speed vacuum

  • LC-MS/MS system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere and grow.

  • Treat the cells with the test compound or vehicle control for the desired time.

  • Rapidly aspirate the culture medium and wash the cells once with ice-cold PBS.

  • Immediately add ice-cold 80% methanol to the cells to quench metabolism and extract metabolites.

  • Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Incubate on ice for 10 minutes, vortexing periodically.

  • Centrifuge at high speed at 4°C to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new tube.

  • Dry the metabolite extract using a lyophilizer or speed vacuum.

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

  • Analyze the samples using an appropriate LC-MS/MS method to identify and quantify changes in metabolite levels.

Conclusion

The specificity of a metabolic inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. This compound is a potent inhibitor of PGAM1, but a comprehensive public dataset on its off-target effects is currently lacking. In contrast, inhibitors like FX11 and TEPP-46 have demonstrated a higher degree of characterized selectivity for their respective targets. The provided experimental protocols offer a robust framework for researchers to independently assess the specificity and on-target engagement of this compound and other metabolic inhibitors in their own experimental systems. Such rigorous evaluation is essential for the confident interpretation of research findings and the advancement of targeted metabolic therapies.

References

Pgam1-IN-2 vs. KH3: A Comparative Guide to PGAM1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer metabolism research, the glycolytic enzyme Phosphoglycerate Mutase 1 (PGAM1) has emerged as a compelling therapeutic target. Its role in coordinating glycolysis and biosynthesis is crucial for rapid tumor growth, making its inhibition a promising strategy for cancer therapy.[1][2] This guide provides a detailed comparison of two prominent PGAM1 inhibitors, Pgam1-IN-2 and KH3, to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.

At a Glance: this compound vs. KH3

FeatureThis compoundKH3
Enzymatic IC50 2.1 µM[3]105 nM[4]
Binding Affinity (Kd) Not Reported890 nM[5]
Mechanism of Action Not specifiedAllosteric, Noncompetitive[5][6]
Cellular Potency (EC50) 33.8 ± 6.1 µM (H1299 cells)[3]0.27 - 0.70 µM (PDAC cell lines)[7]
Reported Biological Effects Inhibits H1299 cell proliferation[3]Suppresses proliferation, glycolysis, and mitochondrial respiration in pancreatic cancer cells[8][9][10]
In Vivo Efficacy Not ReportedAttenuates pancreatic cancer growth in patient-derived xenograft (PDX) models[4]

In-Depth Analysis

KH3: A Potent Allosteric Inhibitor

KH3 has been identified as a highly potent, allosteric inhibitor of PGAM1.[4][6] With an enzymatic IC50 of 105 nM, it demonstrates significantly greater potency in vitro compared to this compound.[4] Structural and biochemical analyses have revealed that KH3 binds to a site distinct from the active site, inducing a conformational change that inhibits enzyme activity.[5][6] This noncompetitive mechanism of inhibition is a key characteristic of KH3.[5]

In cellular assays, KH3 effectively suppresses the proliferation of various pancreatic ductal adenocarcinoma (PDAC) cell lines with EC50 values in the sub-micromolar range.[7] Its mode of action involves the downregulation of both glycolysis and mitochondrial respiration.[8][9][10] Furthermore, in vivo studies using patient-derived xenograft (PDX) models of pancreatic cancer have demonstrated the ability of KH3 to attenuate tumor growth, highlighting its potential for preclinical and clinical development.[4]

This compound: A Useful Research Tool

This compound is another small molecule inhibitor of PGAM1 with a reported enzymatic IC50 of 2.1 µM.[3] While less potent than KH3 in enzymatic assays, it still represents a valuable tool for studying the effects of PGAM1 inhibition. It has been shown to inhibit the proliferation of the H1299 non-small cell lung cancer cell line with an IC50 of 33.8 ± 6.1 µM.[3] The detailed mechanism of action for this compound has not been as extensively characterized as that of KH3.

Which Inhibitor is Better?

Based on the currently available data, KH3 demonstrates superior potency and a more well-defined mechanism of action compared to this compound. Its lower IC50 and Kd values, coupled with demonstrated efficacy in both in vitro and in vivo cancer models, position it as a more promising candidate for translational research. The allosteric nature of KH3's inhibition may also offer advantages in terms of specificity and reduced potential for off-target effects compared to active site inhibitors.

However, the choice of inhibitor will ultimately depend on the specific research question and experimental context. This compound may still be a suitable and cost-effective option for initial screening studies or for experiments where high potency is not the primary requirement.

Experimental Methodologies

Below are detailed protocols for key experiments used to characterize PGAM1 inhibitors.

PGAM1 Enzymatic Assay (IC50 Determination)

This assay measures the enzymatic activity of PGAM1 and is used to determine the concentration of an inhibitor required to reduce enzyme activity by 50% (IC50).

Materials:

  • Purified recombinant human PGAM1 protein

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • 3-Phosphoglycerate (3-PG), substrate

  • Enolase

  • Pyruvate Kinase

  • Lactate Dehydrogenase

  • NADH

  • Phosphoenolpyruvate (PEP)

  • Inhibitor (this compound or KH3)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, 3-PG, enolase, pyruvate kinase, lactate dehydrogenase, PEP, and NADH.

  • Prepare serial dilutions of the inhibitor in DMSO or an appropriate solvent.

  • Add a small volume of each inhibitor dilution to the wells of the 96-well plate. Include a vehicle control (solvent only).

  • Add the purified PGAM1 enzyme to all wells except for a no-enzyme control.

  • Initiate the reaction by adding the reaction mixture to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm in a microplate reader. This corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (EC50 Determination)

This assay assesses the effect of the inhibitor on the proliferation of cancer cells to determine the effective concentration that inhibits cell growth by 50% (EC50).

Materials:

  • Cancer cell line of interest (e.g., PANC-1, H1299)

  • Complete cell culture medium

  • Inhibitor (this compound or KH3)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, CCK-8)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the inhibitor in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add the cell proliferation reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Visualizing the Molecular Context

To better understand the role of PGAM1 and the experimental approaches to its study, the following diagrams are provided.

PGAM1_Signaling_Pathway cluster_glycolysis Glycolysis cluster_pi3k PI3K/Akt/mTOR Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PGAM1 PGAM1 PG3->PGAM1 Substrate PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->PGAM1 Activates PGAM1->PG2 Proliferation Cell Proliferation & Tumor Growth PGAM1->Proliferation Promotes KH3 KH3 KH3->PGAM1 Inhibits Pgam1_IN_2 This compound Pgam1_IN_2->PGAM1 Inhibits

Caption: PGAM1's role in glycolysis and its regulation.

Inhibitor_Comparison_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis EnzymaticAssay PGAM1 Enzymatic Assay (IC50 Determination) Comparison Comparative Analysis EnzymaticAssay->Comparison CellProliferation Cell Proliferation Assay (EC50 Determination) CellProliferation->Comparison BindingAssay Binding Affinity Assay (Kd Determination) BindingAssay->Comparison PDX_Model Patient-Derived Xenograft (PDX) Model TumorGrowth Tumor Growth Inhibition PDX_Model->TumorGrowth TumorGrowth->Comparison Pgam1_IN_2 This compound Pgam1_IN_2->EnzymaticAssay Pgam1_IN_2->CellProliferation KH3 KH3 KH3->EnzymaticAssay KH3->CellProliferation KH3->BindingAssay KH3->PDX_Model

Caption: Workflow for comparing PGAM1 inhibitors.

References

Independent Validation of Pgam1-IN-2: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published findings for the phosphoglycerate mutase 1 (PGAM1) inhibitor, Pgam1-IN-2, with alternative PGAM1 inhibitors. Experimental data from original publications are presented to facilitate a comprehensive evaluation in the absence of direct independent validation studies for this compound.

Summary of Quantitative Data

The following tables summarize the reported inhibitory activities of this compound and other notable PGAM1 inhibitors. This data is extracted from their primary publications and provides a basis for comparing their potency and cellular effects.

InhibitorTargetIC50 (Enzymatic Assay)Cell LineIC50 (Cell Proliferation Assay)Reference
This compound (15h) PGAM12.1 µMH129933.8 ± 6.1 µM[1]
PGMI-004APGAM113.1 µMH1299Not Reported[2][3]
MJE3PGAM1Not ReportedHuman Breast Carcinoma33 µM[4]
KH3PGAM1105 nMSW1990, PANC-1, AsPC-1, MIA PaCa-20.27 - 0.70 µM[5]
InhibitorBinding Affinity (Kd)Inhibition Constant (Ki)Reference
PGMI-004A9.4 µM3.91 µM[2][3]
KH3890 nMNot Reported[5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the role of PGAM1 in cellular metabolism and the general workflow for evaluating its inhibitors.

PGAM1's role in glycolysis and connected biosynthetic pathways.

Experimental_Workflow Start Start Compound Synthesis\n(e.g., this compound) Compound Synthesis (e.g., this compound) Start->Compound Synthesis\n(e.g., this compound) PGAM1 Enzyme\nActivity Assay PGAM1 Enzyme Activity Assay Compound Synthesis\n(e.g., this compound)->PGAM1 Enzyme\nActivity Assay Determine IC50 Determine IC50 PGAM1 Enzyme\nActivity Assay->Determine IC50 Cell-Based Assays Cell-Based Assays Determine IC50->Cell-Based Assays Cell Proliferation\n(MTT Assay) Cell Proliferation (MTT Assay) Cell-Based Assays->Cell Proliferation\n(MTT Assay) Target Engagement\n(CETSA) Target Engagement (CETSA) Cell-Based Assays->Target Engagement\n(CETSA) Determine Cellular IC50 Determine Cellular IC50 Cell Proliferation\n(MTT Assay)->Determine Cellular IC50 End End Determine Cellular IC50->End Confirm Target Binding Confirm Target Binding Target Engagement\n(CETSA)->Confirm Target Binding Confirm Target Binding->End

General experimental workflow for evaluating PGAM1 inhibitors.

Validation_Logic This compound\nPublished Findings This compound Published Findings Conclusion Conclusion This compound\nPublished Findings->Conclusion Independent\nValidation Study Independent Validation Study Independent\nValidation Study->Conclusion Data Unavailable Comparison with\nAlternative Inhibitors Comparison with Alternative Inhibitors Comparison with\nAlternative Inhibitors->Conclusion

Logical approach for assessing this compound's findings.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound and comparable inhibitors are provided below.

PGAM1 Enzymatic Activity Assay

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of PGAM1.

Principle: The conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) by PGAM1 is coupled to a series of enzymatic reactions that result in the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Recombinant human PGAM1 protein

  • 3-phosphoglycerate (substrate)

  • Enolase

  • Pyruvate kinase

  • Lactate dehydrogenase

  • Adenosine diphosphate (ADP)

  • Nicotinamide adenine dinucleotide (NADH)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, 3-PG, enolase, pyruvate kinase, lactate dehydrogenase, ADP, and NADH.

  • Add the test compound at various concentrations to the wells of the microplate. Include a DMSO control.

  • Add recombinant PGAM1 to initiate the reaction.

  • Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay is a widely used method to assess the effect of a compound on cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., H1299)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The originally published data for this compound indicates its potential as a PGAM1 inhibitor. However, a direct independent validation of these findings is not currently available in the public domain. When compared to other published PGAM1 inhibitors, such as the allosteric inhibitor KH3, this compound demonstrates a lower potency in both enzymatic and cellular assays. The provided data and protocols serve as a valuable resource for researchers interested in PGAM1 inhibition, highlighting the need for further independent studies to conclusively determine the efficacy and mechanism of action of this compound. It is recommended that any new research on this compound includes a direct comparison with more potent, well-characterized inhibitors like KH3 to provide a clear context for its activity.

References

A Head-to-Head Comparison of Pgam1-IN-2 and Other Allosteric PGAM1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of Pgam1-IN-2 and other prominent allosteric inhibitors of Phosphoglycerate Mutase 1 (PGAM1), a key enzyme in glycolysis and a promising target in cancer therapy. This document summarizes quantitative data, outlines experimental methodologies, and visualizes key pathways to aid in the evaluation and selection of these research compounds.

Introduction to PGAM1 and its Inhibition

Phosphoglycerate mutase 1 (PGAM1) catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) in the glycolytic pathway.[1] Beyond its canonical role in energy metabolism, PGAM1 is increasingly recognized for its non-glycolytic functions, including the regulation of cell migration and protein-protein interactions, making it a multifaceted therapeutic target.[2][3] Allosteric inhibitors, which bind to a site distinct from the active site, offer the potential for greater specificity and novel mechanisms of action compared to traditional competitive inhibitors. This guide focuses on a head-to-head comparison of this compound (also identified as PGMI-004A) and two other well-characterized allosteric inhibitors, KH3 and HKB99.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters for this compound/PGMI-004A, KH3, and HKB99, providing a basis for direct comparison of their potency and efficacy.

Table 1: Enzymatic Inhibition and Binding Affinity

InhibitorTargetIC50 (Enzymatic)KiKdMechanism of Action
This compound / PGMI-004APGAM113.1 µM3.91 µM7.2 µM / 9.4 µMAllosteric
KH3PGAM1105 nMNot Reported890 nMAllosteric
HKB99PGAM1Not ReportedNot ReportedNot ReportedAllosteric

Table 2: Cellular Proliferation IC50 Values

InhibitorCell LineCancer TypeIC50 (Cellular)
This compoundH1299Non-Small Cell Lung Cancer33.8 µM
KH3SW1990Pancreatic Ductal Adenocarcinoma0.27 µM
PANC-1Pancreatic Ductal Adenocarcinoma0.70 µM
AsPC-1Pancreatic Ductal Adenocarcinoma~0.4 µM
MIA PaCa-2Pancreatic Ductal Adenocarcinoma~0.5 µM
HKB99PC9Non-Small Cell Lung Cancer0.79 µM
HCC827Non-Small Cell Lung Cancer1.22 µM
H1975Non-Small Cell Lung Cancer1.34 µM
A549Non-Small Cell Lung Cancer5.62 µM
HCC827ER (Erlotinib-resistant)Non-Small Cell Lung Cancer1.020 µM

Mechanism of Action and Cellular Effects

All three inhibitors, this compound/PGMI-004A, KH3, and HKB99, are allosteric inhibitors that bind to a novel pocket on PGAM1, distinct from the active site.[2][3] This allosteric inhibition blocks the conformational changes required for the enzyme's catalytic activity.

Metabolic Effects:

Inhibition of PGAM1 by these compounds leads to a predictable shift in cellular metabolism. By blocking the conversion of 3-PG to 2-PG, these inhibitors cause an accumulation of 3-PG and a depletion of 2-PG.[1] This has two major downstream consequences:

  • Inhibition of Glycolysis: The block in the glycolytic pathway leads to reduced production of pyruvate and lactate.[4]

  • Inhibition of the Pentose Phosphate Pathway (PPP): The accumulation of 3-PG allosterically inhibits 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the PPP. This leads to a decrease in PPP flux, which is crucial for the production of NADPH and nucleotide precursors.[1]

Non-Glycolytic Effects:

Recent studies have highlighted the role of PGAM1 in processes beyond metabolism. Allosteric inhibitors, particularly HKB99, have been shown to modulate these non-glycolytic functions:

  • Cell Migration and Invasion: HKB99 has been shown to inhibit the interaction between PGAM1 and α-smooth muscle actin (ACTA2), a protein involved in cell motility. This disruption of the PGAM1-ACTA2 interaction leads to reduced cancer cell migration and invasion.[5][6] While PGMI-004A was reported to be ineffective against tumor invasion, the allosteric nature of HKB99 appears to allow it to impact this non-metabolic function.[2]

  • Signaling Pathways:

    • HKB99: This inhibitor has been shown to overcome erlotinib resistance in non-small cell lung cancer by disrupting the IL-6/JAK2/STAT3 signaling pathway. HKB99 blocks the interaction of PGAM1 with JAK2 and STAT3. It also enhances oxidative stress and activates the JNK/c-Jun pathway while suppressing AKT and ERK signaling.

    • KH3: This inhibitor has been shown to suppress several signaling pathways involved in cancer development, including Hedgehog, NOTCH, and Wnt signaling, in pancreatic cancer cells.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of PGAM1 inhibitors.

4.1. PGAM1 Enzymatic Activity Assay (Coupled Assay)

This protocol describes a continuous spectrophotometric assay to measure the enzymatic activity of PGAM1 and determine the IC50 values of inhibitors. The assay couples the production of 2-phosphoglycerate by PGAM1 to the pyruvate kinase and lactate dehydrogenase reactions, resulting in the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Recombinant human PGAM1 protein

  • 3-Phosphoglycerate (3-PG) substrate

  • 2,3-Bisphosphoglycerate (2,3-BPG) cofactor

  • Enolase

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Mix: Prepare a master mix containing all assay components except the PGAM1 enzyme and inhibitor. The final concentrations in the reaction should be optimized but are typically in the range of: 1-5 mM 3-PG, 10-20 µM 2,3-BPG, 1-2 units/mL enolase, 1-2 units/mL PK, 1-2 units/mL LDH, 1-2 mM PEP, 0.2-0.3 mM NADH, and 1-2 mM ATP.

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitor (e.g., this compound, KH3, HKB99) in the assay buffer.

  • Assay Setup: In a 96-well plate, add a small volume of the diluted inhibitor or vehicle control to the appropriate wells.

  • Enzyme Addition: Add the PGAM1 enzyme to each well to initiate the reaction. The final concentration of PGAM1 should be in the linear range of the assay.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) spectrophotometer and measure the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes.

  • Data Analysis: Calculate the initial reaction velocity (rate of NADH oxidation) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

4.2. Cellular Proliferation Assay (e.g., using CellTiter-Glo®)

This protocol describes a method to assess the effect of PGAM1 inhibitors on the proliferation of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., H1299, PANC-1, PC9)

  • Complete cell culture medium

  • PGAM1 inhibitors (this compound, KH3, HKB99)

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well opaque-walled plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 2,000-5,000 cells per well). Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Inhibitor Treatment: The next day, treat the cells with a serial dilution of the PGAM1 inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the average background luminescence from all readings. Plot the percentage of viable cells (relative to the vehicle control) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to PGAM1 inhibition.

PGAM1_Glycolysis_PPP cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_inhibitor Allosteric PGAM1 Inhibitor Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P 6PGL 6PGL G6P->6PGL Oxidative Phase F16BP F16BP F6P->F16BP DHAP DHAP F16BP->DHAP G3P G3P DHAP->G3P 13BPG 13BPG G3P->13BPG Multiple Steps 3PG 3PG 13BPG->3PG Multiple Steps 2PG 2PG 3PG->2PG PGAM1 6PGD 6PGD 3PG->6PGD Inhibition PEP PEP 2PG->PEP Pyruvate Pyruvate PEP->Pyruvate 6PG 6PG 6PGL->6PG Oxidative Phase Ru5P Ru5P 6PG->Ru5P 6PGD R5P R5P Ru5P->R5P Nucleotide Synthesis Nucleotide Synthesis R5P->Nucleotide Synthesis NADPH NADPH 6PGD->NADPH Inhibitor Inhibitor PGAM1 PGAM1 Inhibitor->PGAM1

Caption: PGAM1's central role in glycolysis and its influence on the Pentose Phosphate Pathway.

Experimental_Workflow_IC50 cluster_enzymatic Enzymatic IC50 Determination cluster_cellular Cellular IC50 Determination Prepare Reagents Prepare Reagents Serial Dilution of Inhibitor Serial Dilution of Inhibitor Prepare Reagents->Serial Dilution of Inhibitor Add PGAM1 to Initiate Add PGAM1 to Initiate Serial Dilution of Inhibitor->Add PGAM1 to Initiate Kinetic Measurement (Absorbance) Kinetic Measurement (Absorbance) Add PGAM1 to Initiate->Kinetic Measurement (Absorbance) Calculate IC50 Calculate IC50 Kinetic Measurement (Absorbance)->Calculate IC50 Seed Cells Seed Cells Treat with Inhibitor Treat with Inhibitor Seed Cells->Treat with Inhibitor Incubate (e.g., 72h) Incubate (e.g., 72h) Treat with Inhibitor->Incubate (e.g., 72h) Cell Viability Assay (e.g., ATP) Cell Viability Assay (e.g., ATP) Incubate (e.g., 72h)->Cell Viability Assay (e.g., ATP) Cell Viability Assay (e.g., ATP)->Calculate IC50

Caption: Workflow for determining enzymatic and cellular IC50 values for PGAM1 inhibitors.

PGAM1_Non_Glycolytic_Functions cluster_migration Cell Migration cluster_signaling Signaling Pathways PGAM1 PGAM1 ACTA2 ACTA2 PGAM1->ACTA2 Interaction JAK2 JAK2 PGAM1->JAK2 Interaction Cytoskeletal Rearrangement Cytoskeletal Rearrangement ACTA2->Cytoskeletal Rearrangement Cell Migration Cell Migration Cytoskeletal Rearrangement->Cell Migration STAT3 STAT3 JAK2->STAT3 Activation Gene Transcription Gene Transcription STAT3->Gene Transcription Drug Resistance Drug Resistance Gene Transcription->Drug Resistance HKB99 HKB99 HKB99->PGAM1 Inhibits Interaction

Caption: Non-glycolytic functions of PGAM1 and their inhibition by HKB99.

Conclusion

This compound/PGMI-004A, KH3, and HKB99 represent a class of potent allosteric inhibitors of PGAM1 with significant potential as research tools and therapeutic leads. While all three effectively inhibit the enzymatic activity of PGAM1 and disrupt cellular metabolism, there are notable differences in their potency and their ability to modulate the non-glycolytic functions of the enzyme. KH3 stands out for its high enzymatic potency, while HKB99 demonstrates a broader mechanism of action by also targeting PGAM1's role in cell migration and key signaling pathways implicated in drug resistance. The choice of inhibitor will therefore depend on the specific research question and the desired biological outcome. This guide provides a foundational dataset and experimental framework to assist researchers in making an informed decision.

References

Safety Operating Guide

Personal protective equipment for handling Pgam1-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Pgam1-IN-2

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent inhibitor of phosphoglycerate mutase 1 (PGAM1). Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent skin and respiratory exposure. For incidental contact, such as handling solutions, standard laboratory PPE is required. For operations with a higher risk of exposure, such as weighing the powder or cleaning spills, enhanced protection is necessary.

PPE Item Specification for Powder Handling Specification for Solution Handling
Gloves Double-gloving with nitrile rubber gloves (minimum 5 mil thickness). Ensure no skin is exposed between the glove and lab coat sleeve.Nitrile rubber gloves (minimum 5 mil thickness).
Eye Protection Chemical safety goggles with side shields.Chemical safety glasses with side shields.
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.Not generally required if handled in a certified chemical fume hood.
Protective Clothing Full-length, buttoned lab coat.Full-length, buttoned lab coat.
Footwear Closed-toe shoes.Closed-toe shoes.

Note: Always consult the specific Safety Data Sheet (SDS) for this compound before handling the compound.[1]

Operational Plan: Safe Handling Procedures

1. Preparation and Weighing of Powdered this compound:

  • Engineering Controls: All handling of powdered this compound must be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Procedure:

    • Don all required PPE for powder handling.

    • Place a weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula.

    • Avoid creating dust. If the powder is statically charged, consider using an anti-static gun.

    • Once weighed, securely close the primary container of this compound.

    • Proceed with the preparation of the stock solution within the fume hood.

2. Preparation of this compound Stock Solution:

  • Solubility: this compound is soluble in DMSO.[1]

  • Procedure:

    • Within the fume hood, add the appropriate volume of DMSO to the vessel containing the weighed this compound powder.

    • Gently swirl the mixture to dissolve the powder completely. Sonication may be used to aid dissolution.

    • Once dissolved, the stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Contaminated solid waste, including empty vials, weigh boats, and used PPE (gloves, etc.), should be placed in a designated hazardous waste container.

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Liquid Waste:

    • Unused or waste solutions of this compound should be collected in a sealed, clearly labeled hazardous waste container.

    • Do not dispose of this compound solutions down the drain.

  • Disposal Vendor: All hazardous waste must be disposed of through a certified hazardous waste management company in accordance with local, state, and federal regulations.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the hazard and decontaminate the area.

  • Minor Spill (Powder):

    • Evacuate the immediate area and restrict access.

    • Don appropriate PPE, including a respirator.

    • Gently cover the spill with a damp paper towel to avoid creating dust.

    • Carefully wipe up the spill, working from the outside in.

    • Place all contaminated materials in a sealed bag and dispose of as hazardous waste.

    • Clean the spill area with soap and water.

  • Minor Spill (Solution):

    • Evacuate the immediate area and restrict access.

    • Don appropriate PPE.

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Collect the absorbent material and place it in a sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team for assistance.

Experimental Protocol: General Guideline for In Vitro Cell-Based Assays

This protocol provides a general framework for utilizing this compound in cell-based experiments. Specific concentrations and incubation times will need to be optimized based on the cell line and experimental objectives.

Objective: To assess the effect of this compound on the proliferation of a cancer cell line.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cancer cell line of interest (e.g., H1299)[1]

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., MTT, WST-1)

  • Plate reader

Procedure:

  • Prepare this compound Stock Solution: As described in the "Operational Plan" section, prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium from the stock solution to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control group (medium with the same concentration of DMSO as the treatment groups).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Cell Proliferation Assay:

    • At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle control.

    • Plot the cell viability versus the concentration of this compound to determine the IC50 value.

Visualizations

PGAM1 Signaling Pathway

Phosphoglycerate mutase 1 (PGAM1) is a key enzyme in the glycolytic pathway. It is also regulated by and can influence other major signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.

PGAM1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates PGAM1 PGAM1 mTOR->PGAM1 Upregulates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Glycolysis Glycolysis Glycolysis->CellGrowth Supports PGAM1->Glycolysis Catalyzes step in Pgam1_IN_2_Workflow Start Receive this compound Store Store at appropriate temperature (-20°C or -80°C) Start->Store Weigh Weigh Powder in Fume Hood with PPE Store->Weigh Prepare Prepare Stock Solution (e.g., in DMSO) Weigh->Prepare Experiment Perform Experiment Prepare->Experiment Waste Collect Waste (Solid & Liquid) Experiment->Waste Dispose Dispose via Certified Hazardous Waste Vendor Waste->Dispose End End Dispose->End

References

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